Ceftiofur hydrochloride
Description
Contextualization as a Third-Generation Cephalosporin (B10832234)
Ceftiofur (B124693) hydrochloride is classified as a third-generation cephalosporin, a specific class of β-lactam antibiotics. nih.govnih.govbiotestlab.uamsdvetmanual.com This classification signifies its broad spectrum of activity against a wide range of bacteria and its enhanced stability against many β-lactamase enzymes, which are a primary mechanism of bacterial resistance. nih.govdrugbank.comwikipedia.orgdefra.gov.uk
The bactericidal action of ceftiofur hydrochloride stems from its ability to inhibit the synthesis of the bacterial cell wall. medchemexpress.combiotestlab.uadefra.gov.uk The molecule binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan assembly. nih.govnih.govmedchemexpress.com Peptidoglycan provides structural integrity to the bacterial cell wall. medchemexpress.com By interfering with the cross-linking of peptidoglycan chains, ceftiofur compromises the cell wall's strength and rigidity, leading to cell lysis and bacterial death. nih.govnih.govmedchemexpress.com This targeted mechanism of action is a hallmark of the cephalosporin class.
Significance in Veterinary Antimicrobial Science
This compound is exclusively used in veterinary medicine and holds considerable significance due to its effectiveness against major pathogens that cause diseases in livestock and companion animals. nih.govdrugbank.comwikipedia.orgmsdvetmanual.com Its broad spectrum encompasses both Gram-positive and Gram-negative bacteria, making it a vital tool for treating complex infections. toku-e.comresearchgate.netijabbr.com It is particularly noted for its efficacy against bacteria responsible for respiratory diseases in cattle and swine. msdvetmanual.comdefra.gov.ukarsveterinaria.org.broup.com The development of ceftiofur was a response to the need for effective antimicrobials to manage infectious diseases in food-producing animals. researchgate.netscirp.org
The compound's activity against β-lactamase-producing bacterial strains further elevates its importance in an era of growing antimicrobial resistance. defra.gov.ukscirp.org Research has consistently demonstrated its in vitro and in vivo efficacy against a host of clinically relevant bacteria.
Spectrum of Activity: Pathogens Susceptible to Ceftiofur
| Pathogen | Species Affected | Source(s) |
|---|---|---|
| Pasteurella multocida | Cattle, Swine | biotestlab.uamsdvetmanual.comdefra.gov.ukscirp.orgeuropa.eu |
| Mannheimia haemolytica | Cattle | biotestlab.uamsdvetmanual.comeuropa.eu |
| Haemophilus somnus | Cattle | biotestlab.uanih.gov |
| Actinobacillus pleuropneumoniae | Swine | biotestlab.uadefra.gov.ukeuropa.eu |
| Streptococcus suis | Swine | biotestlab.uadefra.gov.ukeuropa.eu |
| Escherichia coli | Cattle, Swine | toku-e.combiotestlab.uamsdvetmanual.comnih.gov |
| Salmonella spp. | General | toku-e.comscirp.orgnih.gov |
| Staphylococcus spp. | General | biotestlab.uanih.gov |
| Proteus spp. | General | biotestlab.uamsdvetmanual.comscirp.org |
Scope of Academic Inquiry into this compound
Academic and industrial research on this compound is extensive, covering several key areas to understand its behavior and optimize its use. This inquiry is crucial for establishing its therapeutic profile and monitoring its long-term viability.
Pharmacokinetics and Metabolism: A significant body of research focuses on the pharmacokinetics of this compound in various target animal species, including cattle, swine, water buffalo, llamas, and alpacas. defra.gov.ukfao.orgekb.egavma.orgnih.govnih.gov Studies show that after administration, ceftiofur is rapidly metabolized into desfuroylceftiofur (B1239554), its primary and microbiologically active metabolite. nih.govdefra.gov.uknih.govinchem.orgeuropa.euscialert.net The presence of this active metabolite is a key consideration in pharmacokinetic models. drugbank.comwikipedia.org Research has detailed the absorption, distribution, and elimination profiles, noting variations between different species and formulations. oup.comavma.org For instance, pharmacokinetic profiles are altered in pigs infected with Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) compared to healthy pigs. oup.com
Overview of Pharmacokinetic Research in Various Species
| Species | Key Research Findings | Source(s) |
|---|---|---|
| Cattle | Studies show rapid metabolism and excretion, with the majority of the compound eliminated in urine and feces. Bioequivalence has been established between hydrochloride and sodium salt forms. fao.orginchem.orgeuropa.eu | fao.orginchem.orgeuropa.eu |
| Swine | Pharmacokinetic parameters are well-documented, showing rapid absorption and metabolism. Disease states, such as PRRSV infection, can significantly alter the drug's pharmacokinetic profile. defra.gov.ukoup.com | defra.gov.ukoup.com |
| Water Buffalo | Comparative studies between this compound and ceftiofur sodium reveal differences in pharmacokinetic parameters, with some formulations showing a longer residence time. avma.orgnih.gov | avma.orgnih.gov |
| Llamas & Alpacas | Pharmacokinetic parameters have been found to be similar to those reported for sheep and goats. nih.gov | nih.gov |
In Vitro Antimicrobial Activity: The in vitro activity of ceftiofur and its metabolite, desfuroylceftiofur, is thoroughly investigated using minimum inhibitory concentration (MIC) values. These studies confirm the compound's potency against a wide array of veterinary pathogens. toku-e.comnih.gov MIC data are essential for susceptibility testing and for correlating pharmacokinetic data with potential clinical efficacy. toku-e.comnih.gov
Representative Minimum Inhibitory Concentration (MIC) Values for Ceftiofur
| Organism | MIC Range / MIC₉₀ (µg/mL) | Source(s) |
|---|---|---|
| Escherichia coli | 0.12 - 0.5 | toku-e.com |
| Salmonella spp. | 0.5 - 2.0 | toku-e.com |
| Actinobacillus pleuropneumoniae | MIC₉₀: 0.125 | europa.eu |
| Pasteurella multocida | MIC₉₀: 0.03 | europa.eu |
| Streptococcus suis | MIC₉₀: 0.13 | europa.eu |
Antimicrobial Resistance: The emergence of resistance to ceftiofur is a critical area of ongoing research. Studies focus on the mechanisms of resistance, which primarily involve the production of β-lactamases. asm.orgresearchgate.net The plasmid-encoded blaCMY-2 gene, which codes for a cephamycinase, is the predominant mediator of ceftiofur resistance in enteric bacteria like E. coli and Salmonella. asm.orgplos.org Research investigates how different formulations and treatment regimens affect the intestinal concentrations of the drug and the selection for resistant fecal E. coli. plos.org
Analytical Methodology: The development of robust analytical methods is fundamental to all areas of ceftiofur research. Scientists have developed and validated numerous techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of ceftiofur and its metabolites in various biological matrices, including plasma, milk, and feces. researchgate.netsciencepub.netscispace.comnajah.edumdpi.com These methods are essential for pharmacokinetic studies, residue monitoring, and formulation analysis. sciencepub.netscispace.comnajah.edu
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H18ClN5O7S3 |
|---|---|
Molecular Weight |
560 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H17N5O7S3.ClH/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);1H/b23-11+;/t12-,16-;/m1./s1 |
InChI Key |
KEQFDTJEEQKVLM-BIDYTWAPSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |
Synonyms |
ceftiofur ceftiofur hydrochloride ceftiofur sodium Naxcel U 64279A U-64279E |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action
Penicillin-Binding Protein (PBP) Interactions and Cell Wall Synthesis Inhibition
The fundamental mechanism of action for ceftiofur (B124693) hydrochloride, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. nih.govknight-pharma.comeuropa.eu This process is mediated through the covalent binding of ceftiofur to penicillin-binding proteins (PBPs), a group of bacterial enzymes located on the inner membrane of the bacterial cell wall. nih.govhyasen.com PBPs play a crucial role in the terminal stages of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. nih.govtoku-e.com
Specifically, PBPs catalyze the transpeptidation reaction, which involves the cross-linking of peptidoglycan chains, thereby strengthening the cell wall. toku-e.com Ceftiofur, by binding to and inactivating these essential enzymes, effectively blocks this cross-linking process. nih.govhyasen.com The inhibition of PBP activity leads to a compromised and weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. nih.govtoku-e.com This ultimately results in cell lysis and bacterial death, which is the hallmark of its bactericidal activity. nih.govmedchemexpress.com
Beta-Lactamase Stability and Resistance Mechanisms Bypass
A key attribute of ceftiofur hydrochloride is its notable stability against β-lactamases, which are enzymes produced by some bacteria that can inactivate many penicillin and cephalosporin (B10832234) antibiotics. hyasen.comtoku-e.com The production of β-lactamases is a primary mechanism of bacterial resistance to β-lactam antibiotics. defra.gov.ukdefra.gov.uk These enzymes hydrolyze the β-lactam ring, a core structural component of these antibiotics, rendering them ineffective.
Ceftiofur's molecular structure, particularly the presence of a bulky iminomethoxy side chain, confers resistance to this enzymatic degradation. nih.govresearchgate.net This stability allows ceftiofur to remain active against many β-lactamase-producing bacterial strains, broadening its spectrum of activity. knight-pharma.comtoku-e.compoultrydvm.com However, it is important to note that resistance to ceftiofur can still emerge through other mechanisms, such as alterations in the target PBPs that reduce binding affinity, changes in cell permeability that limit drug access to the PBPs, or the production of extended-spectrum β-lactamases (ESBLs) and cephamycinases (like BlaCMY-2) that can effectively hydrolyze ceftiofur. defra.gov.ukdefra.gov.ukasm.orgnih.govplos.org
Molecular Docking and Binding Site Analysis
Molecular docking studies have provided insights into the specific interactions between ceftiofur and its target PBPs. These computational analyses help to visualize and understand the binding affinity and the key amino acid residues involved in the interaction. The C-terminal domain of the BlaR protein (BlaR-CTD), a type of PBP, is located in the extracellular region and serves as a binding site for various β-lactam antibiotics. nih.govmdpi.com
Molecular docking simulations of β-lactams with PBP structures, such as that of Bacillus licheniformis BlaR-CTD, help identify the amino acids within the active site that are crucial for binding. nih.gov For instance, serine residues within the active site of PBPs are known to be key for the acylation reaction that inactivates the enzyme. nih.govmdpi.com Studies have shown that mutations in the amino acids surrounding the active site of PBPs can alter the binding affinity of β-lactam antibiotics, including ceftiofur, which is a mechanism of resistance. science.gov
Cellular Responses to this compound Exposure
Exposure of susceptible bacteria to this compound triggers a cascade of cellular responses culminating in cell death. The initial and most critical event is the inhibition of cell wall synthesis. This disruption leads to morphological changes in the bacteria, as they are unable to maintain their shape and structural integrity.
Furthermore, beyond its direct bactericidal effects, research suggests that ceftiofur may also possess immunomodulatory properties. medchemexpress.comnih.gov Studies have indicated that ceftiofur can influence the secretion of cytokines, which are signaling molecules involved in the immune response. medchemexpress.comnih.gov For example, in vitro studies have shown that ceftiofur can inhibit the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. medchemexpress.com It has also been observed to affect the humoral and cellular immune responses in animals following vaccination. nih.gov This suggests that the cellular impact of ceftiofur may extend beyond its direct antibacterial action. Additionally, research has shown that ceftiofur can localize at higher concentrations in infected tissues, where its active metabolite, desfuroylceftiofur (B1239554), can bind to proteins, potentially creating a reservoir of the active drug at the site of infection. nih.gov
Pharmacokinetic and Pharmacodynamic Research in Animal Models
Absorption and Bioavailability Studies in Various Animal Species
The route of administration and the specific formulation of ceftiofur (B124693) significantly influence its absorption and subsequent bioavailability in animals.
Oral administration of ceftiofur results in poor absorption. europa.eu Studies in rats have shown that following a single oral dose of ceftiofur sodium, the metabolic breakdown is similar to that observed in cattle after intramuscular injection, with the initial metabolite being desfuroylceftiofur (B1239554). fao.org However, the bioavailability is low. For instance, a study in rats comparing the oral bioavailability of ceftiofur crystalline free acid and ceftiofur sodium found that both were poorly absorbed from the gastrointestinal tract. fda.gov This poor oral absorption is a key characteristic of ceftiofur across different species. europa.eu
In contrast to oral administration, ceftiofur is rapidly and extensively absorbed following both intramuscular (IM) and subcutaneous (SC) injections.
In cattle , intramuscular administration of ceftiofur hydrochloride in lactating Holstein dairy cows resulted in a maximum plasma concentration (Cmax) of 1.09 ± 0.21 μg/ml, which was achieved at a time to maximum concentration (Tmax) of 1.20 ± 0.26 hours. nih.gov The absolute bioavailability following IM injection was 70.52%. nih.gov Subcutaneous administration in the same species yielded a Cmax of 0.88 ± 0.21 μg/ml at a Tmax of 1.50 ± 0.55 hours, with an absolute bioavailability of 61.12%. nih.gov In pre-weaned calves, subcutaneous injection of ceftiofur sodium resulted in a Cmax of 6.64 ± 0.08 µg/ml at a Tmax of 3.38 ± 0.069 hours, with a bioavailability of 77.04 ± 1.64%. ekb.eg
In pigs , intramuscular injection of this compound is also characterized by rapid absorption. nih.gov One study comparing ceftiofur sodium and this compound in pigs found that after a 3 mg/kg IM dose, the Cmax for the hydrochloride formulation was 11.8 ± 1.67 µg/mL, reached between 1 and 4 hours. nih.gov Another study in pigs infected with porcine reproductive and respiratory syndrome virus (PRRSV) reported a Cmax of 15.22 ± 0.57 µg/ml for a long-acting this compound suspension. nih.gov
In horses , intramuscular administration of ceftiofur sodium in neonatal foals led to a mean peak concentration of 3.59 μg/ml at 45 minutes post-injection. bohrium.com Studies in adult horses have shown that IM and SC administration of ceftiofur sodium result in similar pharmacokinetic profiles. uga.edu
In bearded dragons (Pogona vitticeps), a single dose of ceftiofur crystalline-free acid (CCFA) administered either intramuscularly or subcutaneously resulted in plasma concentrations greater than 1 μg/mL for over 288 hours. nih.govavma.org The subcutaneous route was noted to have less variability in plasma concentrations. nih.govavma.org
| Animal Species | Administration Route | Ceftiofur Formulation | Cmax (µg/mL) | Tmax (hours) | Bioavailability (%) |
|---|---|---|---|---|---|
| Lactating Holstein Dairy Cows | Intramuscular | Hydrochloride | 1.09 ± 0.21 | 1.20 ± 0.26 | 70.52 |
| Lactating Holstein Dairy Cows | Subcutaneous | Hydrochloride | 0.88 ± 0.21 | 1.50 ± 0.55 | 61.12 |
| Pre-weaned Calves | Subcutaneous | Sodium | 6.64 ± 0.08 | 3.38 ± 0.069 | 77.04 ± 1.64 |
| Pigs | Intramuscular | Hydrochloride | 11.8 ± 1.67 | 1-4 | - |
| Neonatal Foals | Intramuscular | Sodium | 3.59 | 0.75 | - |
Different salt formulations of ceftiofur have been developed to optimize its pharmacokinetic profile. Research has focused on comparing the bioavailability of this compound with other forms, such as ceftiofur sodium and ceftiofur crystalline free acid (CCFA).
In pigs , a study was conducted to compare the intramuscular bioavailability of ceftiofur sodium and the newer this compound salt. nih.gov At a 3 mg/kg dose, the average maximum plasma concentration (Cmax) for ceftiofur sodium was 15.8 ± 3.40 µg/mL, while for this compound it was 11.8 ± 1.67 µg/mL. nih.gov The mean area under the curve (AUC) was higher for the hydrochloride formulation (216 ± 28.0 µg·h/mL) compared to the sodium salt (169 ± 45.4 µg·h/mL). nih.gov At a higher dose of 5 mg/kg, the Cmax was similar for both formulations, but the AUC remained higher for the hydrochloride salt. nih.gov
Ceftiofur crystalline free acid (CCFA) is a long-acting formulation. In horses, CCFA administered intramuscularly has an absolute bioavailability of 100% when compared to intravenous ceftiofur sodium. uga.edu Studies in pigs comparing CCFA from different commercial sources have shown some variability in pharmacokinetic parameters like AUC and elimination half-life, suggesting that not all generic formulations are bioequivalent to the reference product. walshmedicalmedia.com
In cattle , ceftiofur administered as ceftiofur sodium, this compound, or CCFA is rapidly metabolized to the primary active metabolite, desfuroylceftiofur. zoetisus.com Pharmacokinetic studies have been conducted to ensure therapeutic equivalence between different formulations and routes of administration. zoetisus.com
| Animal Species | Ceftiofur Formulation 1 | Ceftiofur Formulation 2 | Key Pharmacokinetic Parameter | Value (Formulation 1) | Value (Formulation 2) |
|---|---|---|---|---|---|
| Pigs (3 mg/kg IM) | Sodium | Hydrochloride | Cmax (µg/mL) | 15.8 ± 3.40 | 11.8 ± 1.67 |
| Pigs (3 mg/kg IM) | Sodium | Hydrochloride | AUC (µg·h/mL) | 169 ± 45.4 | 216 ± 28.0 |
| Horses (IM) | Crystalline Free Acid (CCFA) | Sodium (IV reference) | Bioavailability (%) | 100 | - |
Distribution Pathways and Tissue Penetration Dynamics
Once absorbed into the bloodstream, ceftiofur is distributed throughout the body, penetrating various tissues and biological fluids to exert its antimicrobial effect.
Ceftiofur and its primary metabolite, desfuroylceftiofur (DFC), exhibit variable binding to plasma proteins across different animal species. This binding can act as a reservoir for the drug, potentially prolonging its therapeutic effect. frontiersin.org
| Animal Species | Plasma Protein Binding (%) |
|---|---|
| Goats | 46.6 |
| Friesian Calves | 39.68 |
| Buffalo Calves | 14.44 |
| Swine | ~70 |
| Cattle | ~90 |
Ceftiofur demonstrates good penetration into various tissues and fluids, which is essential for treating infections at different sites.
In lactating cows , ceftiofur is excreted in milk, although in low concentrations. nih.gov Following repeated intramuscular injections, the highest residue levels in milk were observed 10 to 12 hours after the final dose. europa.eu A significant portion of the residues in milk are covalently bound to milk proteins, primarily as desfuroylceftiofur. europa.eu In cows with experimentally induced E. coli mastitis, ceftiofur was detectable in the milk. nih.govavma.org
In mares , after repeated intramuscular injections of ceftiofur sodium, the drug was detected in synovial fluid and peritoneal fluid, with peak concentrations occurring 2 to 4 hours after the last dose. nih.gov However, it was not detected in cerebrospinal fluid (CSF) or endometrial tissue in that particular study. nih.gov
In pigs , the distribution of ceftiofur after intramuscular administration of this compound shows the highest concentrations in the kidneys, followed by the injection site, lung, liver, fat, and muscle. researchgate.net
The ability of ceftiofur to penetrate into bronchoalveolar lavage fluid (BALF) is particularly relevant for the treatment of respiratory diseases. Studies in pigs have determined the pharmacokinetic profiles of ceftiofur in both plasma and BALF to establish effective dosing regimens against respiratory pathogens. researchgate.net
Volume of Distribution Determinations
The apparent volume of distribution (Vd) of ceftiofur is a key pharmacokinetic parameter that describes the extent to which the drug distributes into the body's tissues from the plasma. Research in various animal models has provided insights into this aspect of ceftiofur's disposition.
In dogs, a study utilizing a two-compartment model following intravenous and subcutaneous administration of ceftiofur sodium determined a moderate volume of distribution at 2.97 L/kg. frontiersin.org Another study in dogs with ceftiofur crystalline-free acid calculated the apparent volume of distribution based on the area under the curve (Vd_area/F) to be 5.0 mg/kg SC. nih.gov
Studies in water buffalo have also been conducted. Following intravenous administration of ceftiofur sodium, the volume of distribution at steady state (Vdss) was found to be 0.253 L/kg, suggesting poor distribution to extravascular tissues. avma.org This value was noted to be similar to that reported in buffalo calves. avma.org
In pigs, the apparent volume of distribution (Vd/F) of this compound was determined to be 0.41 L/kg in plasma and a significantly higher 5.24 L/kg in bronchoalveolar lavage fluid (BALF), indicating substantial distribution to the lungs. chvm.net In pigs infected with porcine reproductive and respiratory syndrome virus (PRRSV), the apparent volume of distribution (Vz/F) was higher compared to healthy pigs. oup.com
These findings highlight that the volume of distribution of ceftiofur can vary depending on the animal species, the specific formulation of the drug, and the physiological state of the animal.
Interactive Data Table: Volume of Distribution of Ceftiofur in Animal Models
| Animal Species | Ceftiofur Formulation | Route of Administration | Volume of Distribution (Vd) | Reference |
| Dogs | Ceftiofur Sodium | IV/SC | 2.97 L/kg | frontiersin.org |
| Dogs | Ceftiofur Crystalline-Free Acid | SC | 5.0 mg/kg | nih.gov |
| Water Buffalo | Ceftiofur Sodium | IV | 0.253 L/kg | avma.org |
| Pigs (Healthy) | This compound | IM | 0.41 L/kg (plasma) | chvm.net |
| Pigs (Healthy) | This compound | IM | 5.24 L/kg (BALF) | chvm.net |
| Pigs (PRRSV-infected) | This compound | IM | Higher than healthy pigs | oup.com |
Metabolism and Biotransformation Pathways
This compound undergoes rapid and extensive metabolism in animals. fao.orginchem.orgnih.govnih.gov The biotransformation process is crucial as it leads to the formation of both active and inactive metabolites, influencing the drug's efficacy and elimination.
The primary and most significant step in ceftiofur's metabolism is the cleavage of its thioester bond, which results in the formation of desfuroylceftiofur (DFC) and furoic acid. fao.orgnih.govnih.govnih.gov DFC is the principal and microbiologically active metabolite of ceftiofur. frontiersin.orgnih.gov This rapid conversion means that the parent compound, ceftiofur, is often undetectable in plasma shortly after administration. oup.comeuropa.eu
DFC itself is subject to further metabolic changes. It can be further metabolized into various disulfide compounds. frontiersin.orgnih.gov These include desfuroylceftiofur cysteine disulfide (DCCD) and 3,3'-desfuroylceftiofur disulfide dimer (3,3'-DFD). fao.orginchem.org In some instances, DFC can also form conjugates with macromolecules like proteins, glutathione, and cysteine. frontiersin.orgoup.comnih.gov For analytical purposes, all metabolites retaining the intact β-lactam ring are often derivatized to desfuroylceftiofur acetamide (B32628) (DCA) for measurement. europa.eu
Under certain conditions, such as thermal treatment, ceftiofur and DFC can degrade to form CEF-aldehyde. rsc.org Additionally, under acidic conditions, DFC can be converted to its corresponding thiolactone. nih.gov
The initial and rate-limiting step in ceftiofur's metabolism is the enzymatic cleavage of the thioester bond. fao.orgnih.gov This reaction is catalyzed by esterases found in tissues such as the liver and kidney. asm.org This process rapidly converts ceftiofur to the active metabolite, desfuroylceftiofur (DFC). fao.orgnih.gov
In vitro studies using liver and kidney S-9 microsomal enzyme fractions from various species have confirmed this metabolic pathway. fao.orginchem.org These studies demonstrated the conversion of ceftiofur to DFC and its subsequent metabolites. fao.orginchem.org The cleavage of the thioester bond is a critical activation step, as DFC retains the antibacterial activity of the parent compound. fao.org
The fundamental metabolic pathway of ceftiofur, characterized by the rapid cleavage of the thioester bond to form DFC, is qualitatively similar across various animal species, including cattle, pigs, rats, dogs, and horses. frontiersin.orgfao.orgnih.govnih.gov However, quantitative differences in the formation of subsequent metabolites and their distribution have been observed.
Cattle: In cattle, after intramuscular injection, ceftiofur is rapidly metabolized to DFC. inchem.org The major urinary metabolites in cattle include 3,3'-desfuroylceftiofur disulfide dimer (3,3'-DFD). fao.orginchem.org In bovine blood, the primary hydrolysis product is desfuroylceftiofur. nih.gov
Pigs: The metabolism in pigs is also characterized by the rapid formation of DFC. nih.gov
Rats: In rats, following oral administration, the major urinary metabolite is ceftiofur sulfoxide (B87167) cysteine thioester, which is a product of enteric metabolism. fao.orginchem.org After intramuscular injection, DFC is the major urinary metabolite. inchem.org Unlike in cattle where DFC is primarily free in plasma, in rats, DFC is found covalently bound to plasma proteins, mainly albumin. fao.orginchem.org
Chickens: In vitro studies with chicken liver and kidney S-9 fractions showed the highest concentrations of 3,3'-DFD compared to other species tested. fao.org The metabolic status in birds is not as extensively reported, but the presence of microbiologically active components suggests similar initial metabolic steps. cabidigitallibrary.org
Interactive Data Table: Major Ceftiofur Metabolites in Different Species
| Animal Species | Primary Metabolite | Major Urinary Metabolites | Reference |
| Cattle | Desfuroylceftiofur (DFC) | 3,3'-Desfuroylceftiofur disulfide dimer (3,3'-DFD) | fao.orginchem.org |
| Pigs | Desfuroylceftiofur (DFC) | Not specified | nih.gov |
| Rats (Oral) | Desfuroylceftiofur (DFC) | Ceftiofur sulfoxide cysteine thioester | fao.orginchem.org |
| Rats (IM) | Desfuroylceftiofur (DFC) | Desfuroylceftiofur (DFC) | inchem.org |
| Chickens | Not specified | Highest in vitro levels of 3,3'-DFD | fao.org |
Excretion and Elimination Kinetics
The elimination of ceftiofur and its metabolites from the body occurs through various routes, with renal and biliary excretion being the most significant. The rate and extent of elimination are critical for determining withdrawal times in food-producing animals.
Ceftiofur and its metabolites are primarily excreted in the urine and feces. fao.orgeuropa.euusda.gov
Renal Excretion: A significant portion of the administered dose is eliminated via the kidneys into the urine. In cattle and rats, approximately 55-60% of the dose is excreted in the urine. inchem.orgeuropa.eu Studies in pigs have shown that 60% to 70% of the injected ceftiofur and its metabolites are excreted through this route. nih.gov The excreted compounds mainly consist of desfuroylceftiofur and desfuroylceftiofur cysteine disulfide, with only small amounts of the unmetabolized parent drug. europa.eu
Biliary Excretion: The remaining portion of the dose is eliminated through the feces, which involves biliary excretion. europa.eu In cattle, about 30-36% of the dose is found in the feces. inchem.orgeuropa.eu In pigs, this route accounts for approximately 10-15% of the excretion. nih.gov Research in broiler chickens suggests that bile may be a major route of excretion in this species. cabidigitallibrary.org The gut microbiota can further degrade ceftiofur metabolites that are excreted via the bile. asm.org
The elimination kinetics can be influenced by factors such as milk production in dairy cows, with lower production potentially leading to prolonged withdrawal times. nih.govresearchgate.net
Elimination Half-Life Determinations
The elimination half-life (t½) of this compound, a critical parameter in determining dosing intervals, has been extensively studied across various animal species. This value represents the time required for the concentration of the drug in the body to be reduced by half.
In swine, the elimination half-life of ceftiofur and its metabolites can vary based on the specific formulation and the health status of the animal. Following a single intramuscular injection of this compound in healthy pigs, the elimination half-life in plasma was reported to be 19.51 hours. chvm.net In contrast, the half-life in bronchoalveolar lavage fluid (BALF) was significantly longer at 70.19 hours, indicating a slower elimination from the lungs. chvm.net Another study in pigs found the elimination half-life to be 13.5 ± 2.61 hours after intramuscular injection. fao.org The health of the pig can also influence this parameter. For instance, in pigs infected with Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), the elimination half-life was shorter (13.1 hours) compared to non-infected pigs (21.0 hours). oup.comnih.govresearchgate.net
In horses, the formulation of ceftiofur significantly impacts its elimination half-life. The least-squares mean terminal half-life for ceftiofur sodium after the tenth daily intramuscular injection was 40.8 hours, while for the crystalline-free acid (CCFA) formulation, it was 100 hours after the second injection. nih.gov
Studies in cattle have also been conducted. In veal calves receiving daily intramuscular injections, the elimination half-life was 10 hours. europa.eu In calves receiving a single intramuscular injection, the elimination half-life was 8.30 ± 0.158 hours. ekb.eg Following intramammary administration in lactating dairy cows, the elimination half-life in milk was similar in healthy (37.6 ± 4.12 h) and infected (35.7 ± 6.13 h) quarters. plos.org
In goats, the mean terminal half-life of ceftiofur and its primary metabolite, desfuroylceftiofur (DFC), was 48.6 hours. wiley.com
The following table summarizes the elimination half-life of ceftiofur in different animal models and matrices.
Residue Depletion Kinetics in Animal Matrices
The study of residue depletion kinetics is essential for ensuring food safety, as it determines the withdrawal period required for drug concentrations in edible tissues and milk to fall below established tolerance levels.
In lactating dairy cows, following intramammary administration of this compound, ceftiofur was detected in milk for up to 108 hours after the last infusion in both healthy and infected animals. plos.org The mean concentration in milk from most quarters fell below the tolerance level of 0.1 µg/mL by 96 to 108 hours. plos.org However, in low-producing cows, residues in milk could remain above this tolerance level for a longer period. plos.org Another study confirmed that ceftiofur concentrations in milk from treated quarters were below the FDA tolerance of 0.1 µg/mL by 7 days after the last intramammary administration. nih.gov A pivotal study on lactating dairy cows that received intramammary infusions for eight consecutive days showed the mean concentrations of ceftiofur and its metabolites in various tissues at different withdrawal times. fda.gov
For small ruminants like sheep and goats, there is a recognized lack of comprehensive data on tissue residue depletion, which complicates the establishment of withdrawal intervals for extralabel drug use. nih.govavma.orgfarad.orgescholarship.org One study in goats evaluated ceftiofur concentrations in milk and serum after intramammary administration, but more extensive tissue residue data is needed. researchgate.net
The following table presents a summary of residue depletion data for ceftiofur and its metabolites in the tissues of lactating dairy cows.
Data sourced from a study on lactating dairy cows receiving intramammary this compound for 8 days. fda.gov The values represent the mean concentration of ceftiofur and desfuroylceftiofur-related residue (as DCA) ± standard deviation.
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Integration
Pharmacokinetic-pharmacodynamic (PK/PD) modeling integrates data on the drug's movement through the body (pharmacokinetics) with its effect on microorganisms (pharmacodynamics). This approach is crucial for optimizing dosage regimens to maximize efficacy and minimize the development of antimicrobial resistance.
Determination of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) in Research
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Ceftiofur has demonstrated low MIC values against a range of veterinary pathogens. For bovine respiratory disease (BRD) pathogens such as Mannheimia haemolytica, Pasteurella multocida, and Haemophilus somnus, ceftiofur has shown excellent activity with MIC90 values (the concentration required to inhibit 90% of isolates) well below the approved breakpoint for susceptibility. tdl.org
In studies with swine pathogens, the MIC90 of ceftiofur against Actinobacillus pleuropneumoniae was 0.031 mg/L and against P. multocida was 0.004 mg/L. plos.org For Streptococcus suis, the MIC90 was 1 mg/L. plos.org In another study, the MIC and MBC of ceftiofur against a pathogenic S. suis strain were 0.25 and 0.5 μg/mL, respectively. nih.gov
For P. multocida in goats, the MIC and MBC values of ceftiofur were found to be similar in serum and Mueller-Hinton broth, with a small difference between the two values confirming its bactericidal activity. wiley.com The MBC was typically twofold higher than the MIC against P. multocida. wiley.com A study on bubaline P. multocida reported mean MIC and MBC values of 0.22 µg/mL and 0.45 µg/mL, respectively. cabidigitallibrary.org
The following table provides a summary of MIC and MBC values for ceftiofur against various veterinary pathogens.
Time-Kill Curve Analysis
Time-kill curve analysis provides detailed information about the rate and extent of bacterial killing over time at various antibiotic concentrations. For ceftiofur, these studies have demonstrated a time-dependent killing action, which is characteristic of β-lactam antibiotics. wiley.comcabidigitallibrary.org
In a study against P. multocida in goats, a bactericidal effect (a 3-log10 reduction in bacterial count) was observed at concentrations of 2, 4, and 8 times the MIC after 8 hours of incubation. wiley.com The ex vivo time-kill kinetics showed that serum collected at various time points after ceftiofur administration produced bactericidal activity, with complete growth inhibition at 1, 12, and 36 hours post-administration. wiley.com
Against Actinobacillus pleuropneumoniae in swine, ceftiofur achieved a maximum bactericidal effect at concentrations of 4 to 8 times the MIC. nih.gov Ex vivo killing curves showed that plasma collected between 0.33 and 2 hours post-injection, corresponding to the highest ceftiofur concentrations, had the maximum bactericidal effect. nih.gov
For Streptococcus suis in swine, in vitro time-killing curves showed a concentration-dependent activity. nih.gov The strongest bactericidal effect against S. suis was observed at 8 hours post-administration in the pulmonary epithelial lining fluid (PELF) of infected pigs. nih.gov
Studies on bubaline P. multocida showed that ceftiofur concentrations of 2 to 16 times the MIC exerted a bactericidal effect, with the time to achieve this effect decreasing as the concentration increased. cabidigitallibrary.org
Mutant Prevention Concentration (MPC) Studies
The Mutant Prevention Concentration (MPC) is the lowest drug concentration that prevents the growth of the least susceptible cells in a large bacterial population (≥10^7 CFU/mL). The concept of MPC is important for designing dosage regimens that minimize the selection of resistant mutants.
In a study involving swine pathogens, the MPC90 of ceftiofur against Actinobacillus pleuropneumoniae was 0.5 mg/L, and against Pasteurella multocida it was 0.25 mg/L. plos.org For 16 strains of Streptococcus suis, the MPC was 0.5 mg/L. plos.org
In goats, the MPC of ceftiofur against P. multocida was found to be 10 to 14 times the MIC. wiley.com Specifically, with an MIC of 0.10 µg/mL, the MPC was 1.40 µg/mL. wiley.com
The following table summarizes the MPC values for ceftiofur against various veterinary pathogens.
Surrogate Marker Calculations (e.g., AUC/MIC, T>MIC)
Surrogate markers are PK/PD indices that correlate with the clinical efficacy of an antimicrobial. For time-dependent antibiotics like ceftiofur, the most important surrogate marker is the duration of time that the drug concentration remains above the MIC (T>MIC). nih.gov However, for long-acting formulations, the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) can also be a relevant predictor of efficacy. nih.gov
In goats, for P. multocida, the calculated T>MIC90 was 192 hours, and the AUC24h/MIC90 was 302 hours. wiley.com The time that the drug concentration remained above the MPC (T>MPC) was 48 hours. wiley.com In lactating goats, the T>MIC for a long-acting subcutaneous formulation was greater than 72 hours against M. haemolytica. nih.gov
For swine infected with S. suis, the AUC0–24h/MIC values for bacteriostatic, bactericidal, and bacterial elimination effects in pulmonary epithelial lining fluid (PELF) were 6.54 h, 9.69 h, and 11.49 h, respectively. nih.gov In another study in pigs against Actinobacillus pleuropneumoniae, the AUC24h/MIC values for bacteriostatic, bactericidal, and elimination effects were 45.73, 63.83, and 69.04 h, respectively. nih.gov
These surrogate markers are instrumental in predicting the clinical success of a given dosage regimen and for establishing rational dosing strategies. wiley.com
Population Pharmacokinetic Approaches and Variability Analysis
Population pharmacokinetic (PopPK) modeling is a powerful analytical method used to characterize the pharmacokinetics of a drug within a target population, identify the sources of variability, and quantify their impact. Unlike traditional non-compartmental analysis performed on a small number of subjects, population approaches, often utilizing non-linear mixed-effects (NLME) modeling, can analyze sparse and rich data from a larger, more heterogeneous group of animals. This allows for the estimation of typical pharmacokinetic parameters for the population and the variability between individuals (inter-individual variability). Furthermore, PopPK analysis can investigate the influence of specific factors, known as covariates, on drug disposition.
In the study of this compound, population pharmacokinetic models have been instrumental in understanding its behavior across different species and conditions, identifying key factors that influence its pharmacokinetic profile.
Modeling in Canine Species
A significant application of PopPK modeling for ceftiofur was demonstrated in healthy Beagle dogs. nih.gov Researchers developed a compartmental, non-linear mixed-effects (NLME) model to describe the pharmacokinetics of ceftiofur following both intravenous (I.V.) and subcutaneous (S.C.) administration. nih.govfrontiersin.org
The analysis determined that a two-compartment model with first-order elimination and first-order subcutaneous absorption best represented the kinetic data. nih.gov The modeling was performed using the stochastic approximation expectation maximization (SAEM) algorithm as implemented in the software Monolix. nih.govfrontiersin.org The final parameter estimates from this model indicated that ceftiofur has a low systemic clearance and a moderate volume of distribution in dogs. nih.govresearchgate.net The absolute bioavailability following subcutaneous injection was high at 93.7%. nih.gov
A crucial finding from the NLME analysis was the identification of a significant covariate affecting ceftiofur's pharmacokinetics. nih.gov The automated covariate analysis determined that gender had a significant effect on the subcutaneous absorption rate of ceftiofur. nih.goviastate.edu This highlights the ability of population models to detect sources of variability that might be missed in standard pharmacokinetic studies. Using the developed model, Monte Carlo simulations were performed to predict the duration for which plasma concentrations would remain above the Minimum Inhibitory Concentration (MIC) for specific pathogens. nih.govresearchgate.net
Interactive Table 1: Population Pharmacokinetic Parameters of Ceftiofur in Healthy Beagle Dogs
| Parameter | Description | Typical Value | Inter-individual Variability (CV%) | Unit | Citation |
| CL | Systemic Clearance | 0.25 | 20.1 | L/h/kg | nih.gov |
| V1 | Central Volume of Distribution | 1.15 | 29.9 | L/kg | - |
| V2 | Peripheral Volume of Distribution | 1.82 | 41.5 | L/kg | - |
| Q | Inter-compartmental Clearance | 0.28 | - | L/h/kg | - |
| ka (S.C.) | Absorption Rate Constant (Subcutaneous) | 0.84 | 64.3 | 1/h | - |
| F (S.C.) | Bioavailability (Subcutaneous) | 93.7 | - | % | nih.gov |
This table presents the final parameter estimates from a non-linear mixed-effects model. Data sourced from studies on healthy Beagle dogs. nih.govfrontiersin.org
Variability Due to Disease State
A major source of pharmacokinetic variability is the health status of the animal. Several studies have investigated how disease alters the disposition of ceftiofur, providing critical information for its clinical use.
In pigs, the pharmacokinetic profile of this compound was found to be significantly altered in animals infected with porcine reproductive and respiratory syndrome virus (PRRSV) compared to healthy pigs. oup.com A study comparing these two groups after intramuscular administration of ceftiofur revealed significant differences in key pharmacokinetic parameters. oup.comresearchgate.net PRRSV-infected pigs exhibited a 234% higher apparent clearance (CL/F) and a 116% increase in the apparent volume of distribution (Vz/F). oup.com Consequently, the terminal half-life (t1/2z) was shorter in infected pigs (13.1 h) compared to non-infected pigs (21.0 h). oup.com The average plasma concentration of ceftiofur in infected pigs was significantly lower than that in their healthy counterparts. oup.com These findings underscore that the presence of a viral respiratory disease can substantially change the way ceftiofur is distributed and eliminated.
Similarly, studies in newborn calves have demonstrated the impact of endotoxemia on ceftiofur pharmacokinetics. When comparing healthy calves to those with experimentally induced endotoxemia, the results indicated that the disease state may alter the plasma pharmacokinetics of the drug. nih.gov The elimination half-life of ceftiofur was longer in the endotoxemic calves compared to healthy ones. nih.gov
Interactive Table 2: Comparative Pharmacokinetics of Ceftiofur in Healthy vs. PRRSV-Infected Pigs
| Parameter | Healthy Pigs (Mean) | PRRSV-Infected Pigs (Mean) | Unit | Citation |
| Cmax | 10.3 | 6.03 | mg/L | oup.com |
| AUC | 118 | 50.4 | h·mg/L | oup.com |
| t1/2z | 21.0 | 13.1 | h | oup.com |
| CL/F | 0.026 | 0.087 | L/h·kg | - |
| Vz/F | 0.79 | 1.71 | L/kg | - |
This table compares the mean pharmacokinetic parameters of ceftiofur following a 3 mg/kg intramuscular dose in healthy and PRRSV-infected pigs. Data sourced from a comparative pharmacokinetic study. oup.com
Other Sources of Variability
Beyond specific covariates like gender and disease, other factors contribute to inter-individual differences in ceftiofur pharmacokinetics. These can include:
Species and Breed: Pharmacokinetic parameters for ceftiofur can differ between animal species such as cattle, goats, pigs, and dogs. nih.govfrontiersin.org Even within a species, differences between breeds have been suggested as a potential source of variation. wiley.com
Age: The effects of age on the pharmacokinetics of ceftiofur have been noted, with studies in cattle showing differences in drug disposition in neonatal calves versus older animals. jst.go.jpnih.gov
Physiological State: Lactation status in dairy goats has been shown to significantly affect ceftiofur pharmacokinetics, with clearance being greater during lactation. nih.gov
Drug Formulation: Different formulations of ceftiofur, such as this compound versus ceftiofur crystalline-free acid (CCFA), result in vastly different absorption profiles and terminal half-lives, as demonstrated in neonatal calves. nih.gov
Individual Variation: Even within a homogenous group, substantial inter-individual variation is often observed, which population models aim to quantify. ekb.egresearchgate.net Studies in koi, for instance, noted substantial unpredictable variations in ceftiofur concentrations between individuals. researchgate.net
Antimicrobial Resistance Research and Mechanisms
Genetic Basis of Ceftiofur (B124693) Resistance
The foundation of ceftiofur resistance in many bacteria is genetic, involving specific genes that can be located on either mobile genetic elements or the bacterial chromosome. These genes often encode enzymes that inactivate the antibiotic or proteins that otherwise allow the bacteria to survive in its presence.
The most significant mechanism of resistance to ceftiofur is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, the core structural component of cephalosporins, rendering the antibiotic inactive. nih.govmdpi.com Several families of β-lactamase genes are implicated in ceftiofur resistance.
blaCMY-2: This gene is one of the most frequently cited causes of ceftiofur resistance, particularly in Salmonella and E. coli. plos.orgfrontiersin.orgplos.org The blaCMY-2 gene encodes a Class C AmpC-type β-lactamase. nih.govasm.org While AmpC enzymes are typically encoded by chromosomal genes in some bacteria, blaCMY-2 is most often found on plasmids, which facilitates its spread. nih.govfrontiersin.org Its presence is highly correlated with resistance to ceftiofur and the related human therapeutic, ceftriaxone (B1232239). frontiersin.orgnih.govasm.org Studies have shown that blaCMY-2 is the predominant AmpC gene in isolates from various animal and human sources globally. frontiersin.org In some cases, ceftiofur use in cattle is thought to have created selective pressure for the rise of Salmonella Newport strains carrying this gene on large, mobile IncA/C plasmids. frontiersin.org
blaCTX-M: This family of Class A extended-spectrum β-lactamases (ESBLs) is a major cause of resistance to third-generation cephalosporins worldwide. wiley.com While they are known for conferring resistance to cefotaxime, they are also implicated in ceftiofur resistance. plos.org The blaCTX-M family includes numerous variants, such as blaCTX-M-1, blaCTX-M-8, and blaCTX-M-14. wiley.complos.orgnih.gov The use of ceftiofur in livestock has been linked to an increase in E. coli isolates carrying blaCTX-M genes. plos.org
blaSHV: The SHV (sulfhydryl variable) family of β-lactamases, also in Class A, includes variants that have evolved to effectively hydrolyze third-generation cephalosporins. mdpi.com Originally active against penicillins, mutations in the parent blaSHV-1 gene have given rise to ESBL variants, such as blaSHV-12, which are associated with ceftiofur resistance. wiley.comvisavet.es Along with blaCTX-M, blaSHV genes are among the most predominant ESBLs found in Enterobacteriaceae. wiley.com
Table 1: Key Beta-Lactamase Genes Conferring Ceftiofur Resistance
| Gene Family | Enzyme Class | Common Variants | Primary Bacterial Hosts | Key Research Findings |
|---|---|---|---|---|
| blaCMY | AmpC (Class C) | blaCMY-2 | E. coli, Salmonella | Predominantly plasmid-mediated; strongly correlated with resistance to ceftiofur and ceftriaxone. frontiersin.orgnih.govasm.orgfrontiersin.org |
| blaCTX-M | ESBL (Class A) | blaCTX-M-1, blaCTX-M-8, blaCTX-M-14 | E. coli, Klebsiella spp. | A major family of ESBLs; use of ceftiofur is linked to their increase in livestock isolates. wiley.complos.orgnih.gov |
| blaSHV | ESBL (Class A) | blaSHV-12 | Enterobacteriaceae | Mutant variants of parent gene confer extended-spectrum resistance. mdpi.comwiley.comvisavet.es |
A critical aspect of the spread of ceftiofur resistance is that the genes responsible, such as blaCMY-2 and blaCTX-M, are frequently located on plasmids. plos.orgnih.govoup.com Plasmids are extrachromosomal DNA molecules that can replicate independently and be transferred from one bacterium to another, even between different species, through a process called horizontal gene transfer (HGT). plos.orgplos.org
This plasmid-mediated transfer is the main way that resistance to cephalosporins disseminates among bacterial populations. plos.orgplos.org Conjugative plasmids, which can initiate their own transfer, are particularly effective vehicles for spreading resistance genes. plos.orgplos.org For instance, the blaCMY-2 gene is often found on large IncA/C or IncI1 type plasmids, which can also carry genes for resistance to other classes of antibiotics, leading to multidrug resistance. frontiersin.orgfrontiersin.org The presence of an identical blaCMY-2 allele in different bacterial lineages suggests multiple, independent acquisitions of the gene from a common source, highlighting the efficiency of HGT. asm.org Mathematical models confirm that even in the absence of direct antibiotic pressure, a low level of resistant bacteria can be sustained in a population through the horizontal and vertical transfer of these resistance plasmids. plos.orgnih.gov
While plasmid-mediated β-lactamases are the most common cause of high-level resistance, mutations in the bacterial chromosome can also contribute to ceftiofur resistance. These mutations can occur in several ways. One mechanism involves the hyperproduction of a chromosomally encoded AmpC β-lactamase. nih.gov In bacteria like E. coli, mutations in the promoter or attenuator region of the chromosomal ampC gene can lead to its overexpression, resulting in resistance. nih.gov
Additionally, point mutations in genes that encode the targets of other antibiotic classes, which are sometimes found in ceftiofur-resistant isolates, indicate the accumulation of multiple resistance mechanisms. For example, a highly virulent, ceftiofur-resistant E. coli strain was found to have chromosomal point mutations in ParC and GyrA, genes associated with quinolone resistance, alongside a plasmid-borne blaCTX-M-8 gene. nih.gov Furthermore, bacteria can acquire compensatory mutations that restore the "fitness cost" sometimes associated with carrying resistance plasmids, allowing the resistant strains to thrive even without the loss of the resistance determinant. plos.org
Epidemiology of Ceftiofur Resistance in Animal Pathogens
The use of ceftiofur in veterinary medicine has been associated with the emergence and spread of resistance among various animal pathogens. nih.govfao.org Commensal bacteria in the intestines of animals can act as a reservoir for resistance genes, which can then be transferred to pathogenic bacteria. plos.orgcambridge.org
Prevalence and Dynamics in Commensal and Pathogenic Bacteria (e.g., E. coli, Salmonella, Campylobacter)
Escherichia coli: Studies have documented a significant prevalence of ceftiofur resistance in E. coli isolated from livestock. In a study of dairy calves in Pennsylvania, 122 ceftiofur-resistant E. coli isolates were recovered over a five-month period. capes.gov.brasm.org These isolates were often multidrug-resistant. nih.govcapes.gov.br Another study in Belgium found ceftiofur resistance in E. coli from broiler chickens to be 34% in the first sampling and 42% in the second, despite cephalosporins not being licensed for poultry use in the country at the time. cambridge.org The dynamics of resistance can be influenced by ceftiofur treatment. Parenteral administration of ceftiofur in cattle can lead to an expansion of the resistant enteric E. coli population. plos.org However, some studies have shown that this increase can be transient, with resistant populations returning to pre-treatment levels within days or weeks after treatment cessation. nih.govasm.org
Salmonella: The prevalence of ceftiofur resistance in Salmonella isolated from animals in the USA increased from 4.0% in 1999 to 18.8% in 2003. nih.gov Resistance levels were higher in isolates from diagnostic laboratories (18.5%) compared to those from on-farm (3.4%) and slaughter (7.1%) sources. nih.gov Certain Salmonella serotypes, such as S. Newport, have shown particularly high levels of ceftiofur resistance. nih.gov In Canada, ceftiofur resistance has been frequently reported in Salmonella Heidelberg isolated from chicken. nih.govcdc.gov Data from the Canadian Integrated Program for Antimicrobial Resistance Surveillance (CIPARS) indicated a temporal association between ceftiofur use in chickens and the incidence of ceftiofur-resistant S. Heidelberg in both chicken and humans. cdc.gov
Interactive Data Table: Prevalence of Ceftiofur Resistance in Various Bacteria and Animal Sources
| Bacterium | Animal Host | Sample Type | Prevalence of Ceftiofur Resistance | Country | Year(s) of Study |
|---|---|---|---|---|---|
| E. coli | Dairy Calves | Fecal | High prevalence of resistant strains | USA (Pennsylvania) | 2005-2006 |
| E. coli | Broiler Chickens | Cloacal Swabs | 34% - 42% | Belgium | Not Specified |
| Salmonella | Various Animals | Multiple | 4.0% (1999) to 18.8% (2003) | USA | 1999-2003 |
| Salmonella Heidelberg | Chicken | Retail Meat | Varied, with temporal association to ceftiofur use | Canada | 2003-2008 |
| Campylobacter spp. | Steers | Fecal | No significant impact on MIC | USA | Not Specified |
| Campylobacter spp. | Dogs and Cats | Fecal | >50% | Brazil | Not Specified |
Emergence and Dissemination of Resistant Strains
The emergence of ceftiofur-resistant strains is often linked to the selective pressure exerted by the use of the antibiotic in animal production. fao.orgasm.org The dissemination of these resistant strains is facilitated by several factors, including the horizontal transfer of resistance genes on mobile genetic elements like plasmids. plos.orgnih.gov
The blaCMY-2 gene, which encodes an AmpC-type β-lactamase, is a predominant mechanism of ceftiofur resistance in E. coli and Salmonella from cattle. plos.orgnih.govasm.org This gene is often located on plasmids that can be transferred between different bacterial species and strains. plos.org Studies have shown that while ceftiofur treatment can increase the population of bacteria carrying these plasmids, the plasmids can persist in the bacterial population even in the absence of the antibiotic. plos.orgasm.org
Intensive animal production practices, where large numbers of animals are housed in close proximity, can create an environment conducive to the rapid spread of resistant bacteria. asm.org Fecal contamination can lead to the transmission of these strains between animals and potentially to humans through the food chain. cambridge.orgasm.org
Cross-Resistance Patterns with Other Antimicrobials
Ceftiofur-resistant bacteria, particularly E. coli and Salmonella, frequently exhibit resistance to other classes of antimicrobials, a phenomenon known as multidrug resistance. nih.govcapes.gov.br This is often due to the co-location of multiple resistance genes on the same mobile genetic elements, such as plasmids.
In the study of ceftiofur-resistant E. coli from dairy calves, all isolates were resistant to ampicillin (B1664943) and ceftiofur, and a high percentage were also resistant to chloramphenicol (B1208) (94%), florfenicol (B1672845) (93%), gentamicin (B1671437) (89%), spectinomycin (B156147) (72%), tetracycline (B611298) (98%), and ticarcillin (B1683155) (99%). nih.govcapes.gov.brasm.org This high prevalence of multidrug resistance in commensal E. coli is a concern as they can serve as a reservoir of resistance genes for other bacteria. nih.govcapes.gov.br
Similarly, ceftiofur-resistant Salmonella isolates often display resistance to other drugs. The presence of the blaCMY-2 gene, which confers resistance to ceftiofur, is often found on plasmids that also carry genes for resistance to other antimicrobials like tetracyclines and sulfonamides. nih.gov A study on ceftiofur-adapted Salmonella Enteritidis showed that these strains also had elevated minimum inhibitory concentrations (MICs) to other antibiotics, including amoxicillin (B794), ampicillin, chloramphenicol, ciprofloxacin, and nalidixic acid. researchgate.net
In a Belgian study, ceftiofur resistance in E. coli from broilers was significantly associated with resistance to amoxicillin and trimethoprim–sulfonamide. cambridge.org This highlights the complex interplay of resistance mechanisms and the potential for co-selection of resistance to multiple antibiotics. The use of one antibiotic can inadvertently select for bacteria that are resistant to other, unrelated antibiotics if the resistance genes are linked.
Interactive Data Table: Cross-Resistance in Ceftiofur-Resistant E. coli from Dairy Calves
| Antibiotic | Percentage of Resistant Isolates (%) |
|---|---|
| Ampicillin | 100 |
| Ticarcillin | 99 |
| Ticarcillin-clavulanic acid | 99 |
| Tetracycline | 98 |
| Chloramphenicol | 94 |
| Florfenicol | 93 |
| Gentamicin | 89 |
| Spectinomycin | 72 |
Source: nih.govcapes.gov.brasm.org
Mechanisms of Induced Tolerance to Ceftiofur
Bacterial tolerance is the ability of a bacterial population to survive transient exposure to an antibiotic concentration that would normally be lethal, without a change in the minimum inhibitory concentration (MIC). This phenomenon is distinct from resistance.
Genomic and Proteomic Adaptations Leading to Tolerance
Research into the mechanisms of induced ceftiofur tolerance has revealed complex genomic and proteomic adaptations in bacteria. A study on Salmonella enterica serovar Enteritidis demonstrated that successive exposure to sub-MIC levels of ceftiofur could induce stable tolerance. frontiersin.orgnih.gov This tolerance was maintained even after the antibiotic was removed. frontiersin.org
Genomic and proteomic analyses of these tolerant strains, in the absence of horizontal gene transfer, identified several key adaptations: frontiersin.orgnih.gov
Alterations in Metabolic Enzymes: The study found changes in the abundance of specific carbon and nitrogen metabolism enzymes that are not traditionally associated with β-lactam resistance. frontiersin.orgnih.gov These repurposed metabolic enzymes may contribute to the detoxification or degradation of ceftiofur. researchgate.netfrontiersin.org
Changes in Transporters: The expression and localization of various transporters, including those for drugs, sugars, and amino acids, were altered in the tolerant strains. nih.gov This redistribution of transporters likely serves to minimize the concentration of ceftiofur in the periplasm by reducing its import and increasing its efflux and sequestration in the cytoplasm. frontiersin.orgnih.gov
Cell Envelope Modifications: Mutations and changes in the subcellular localization of certain cell surface factors were observed, which enhance the stability of the Gram-negative cell envelope, counteracting the compromising effect of ceftiofur on peptidoglycan cross-linking. frontiersin.orgnih.gov
Regulatory Changes: The tolerant lineages exhibited changes in regulators of transcription, translation, and post-translational dynamics. nih.govresearchgate.net These alterations reduce metabolic strain on the cell wall and enhance the stability of the periplasmic envelope against stress, resulting in slower-growing but more tolerant populations. nih.govresearchgate.net
Nucleotide Polymorphisms: The tolerant strains accumulated a small number of conserved nucleotide polymorphisms, which likely contribute to the observed phenotypic changes. frontiersin.orgnih.gov
These findings highlight that bacteria can develop tolerance to ceftiofur through a multifaceted adaptive process involving the reprogramming of their metabolic and regulatory networks, as well as structural modifications to the cell envelope. frontiersin.orgnih.gov This de novo development of tolerance, independent of acquiring resistance genes from external sources, is a significant concern in understanding and combating antimicrobial resistance. frontiersin.org
Sub-MIC Exposure Effects on Bacterial Physiology
Exposure of bacteria to concentrations of ceftiofur hydrochloride below the minimum inhibitory concentration (sub-MIC) does not result in cell death but can elicit a range of complex physiological and behavioral responses. These sublethal effects are a significant area of research as they can contribute to the development of antimicrobial resistance and treatment failure. Studies have shown that sub-MICs of ceftiofur can modulate gene expression, promote biofilm formation, and induce tolerance in various bacterial species. frontiersin.orgfrontiersin.orgnih.govmdpi.com
Detailed Research Findings
Research into the effects of sub-MIC ceftiofur has revealed several key impacts on bacterial physiology:
Induction of Biofilm Formation: One of the most significant effects of sub-MIC ceftiofur exposure is the enhancement of biofilm production in certain bacteria. A study on Staphylococcus aureus isolates from intramammary infections found that isolates from persistent infections, following extended therapy with ceftiofur, exhibited significantly increased biofilm production in the presence of a sub-MIC of the drug (p < 0.05). nih.gov This suggests that sublethal concentrations of ceftiofur may paradoxically contribute to the persistence of chronic infections by encouraging bacteria to adopt a more protected, biofilm-associated lifestyle. nih.gov While some antibiotics can inhibit biofilm formation, others, like ceftiofur in this instance, can induce it. tandfonline.com Biofilms are known to be more resistant to antibiotics, with concentrations needed to eradicate them being 10 to 1000 times greater than for free-living cells. tandfonline.commdpi.com
Development of Tolerance and Cross-Resistance: Prolonged exposure to sub-MIC levels of ceftiofur can lead to the development of tolerance and even cross-resistance to other antibiotics. In a study involving a ceftiofur-susceptible strain of Salmonella enterica serovar Enteritidis, successive exposure to sub-MICs of ceftiofur resulted in the adaptation of the bacteria to tolerate higher concentrations of the antibiotic. frontiersin.org The adapted lineages demonstrated elevated MICs not only for ceftiofur and the closely related ceftriaxone but also for several other antimicrobial agents from different classes. frontiersin.org This indicates that sub-MIC exposure can select for multidrug-tolerant phenotypes. The underlying mechanisms for this induced tolerance were found to involve alterations in the expression and localization of drug transporters to minimize the intracellular concentration of ceftiofur, as well as changes in metabolic pathways to reduce cellular stress. frontiersin.org
Impact on Bacterial Growth: The effect of sub-MIC ceftiofur on bacterial growth kinetics can vary between different bacterial species. For instance, a study on Pasteurella multocida reported that this compound at a concentration of 0.5 x MIC did not have an appreciable impact on bacterial growth. cabidigitallibrary.org In contrast, research on Staphylococcus aureus and Staphylococcus epidermidis showed growth inhibition at sub-MIC doses of ceftiofur. mdpi.com Specifically, a concentration of 0.31 μg/mL resulted in a 61% growth inhibition in S. aureus ATCC 29213. mdpi.com These variable responses highlight the species-specific nature of sub-MIC effects.
Enrichment of Resistant Populations: The presence of sub-MIC levels of ceftiofur in the environment can create a selective pressure that enriches for resistant bacterial populations. Research has shown that feeding calves milk containing sub-MICs of ceftiofur (0.1 mg/liter) led to the enrichment of resistant Escherichia coli. researchgate.net This finding is significant as it demonstrates how low-level antibiotic residues can contribute to the maintenance and spread of resistance in bacterial communities.
Morphological and Gene Expression Changes: Although detailed studies focusing specifically on ceftiofur are limited in this area, it is a well-established principle that sub-MICs of antibiotics, including β-lactams, can induce morphological changes in bacteria and alter the expression of a wide array of genes. frontiersin.orgnih.govnih.gov These can include genes related to virulence, stress response, and cell wall synthesis. frontiersin.orgmdpi.com For example, in the Salmonella Enteritidis study, genomic and proteomic analyses revealed changes in regulators of transcription and translation in the ceftiofur-tolerant strains, which contributed to enhanced periplasmic envelope stability. frontiersin.org
Data Tables
| Isolate Group | Condition | Effect on Biofilm Production | Reference |
|---|---|---|---|
| Isolates from persistent infections after ceftiofur therapy | Presence of sub-MIC ceftiofur | Significantly increased biofilm production (p < 0.05) | nih.gov |
Environmental Fate and Ecotoxicological Research
Degradation Kinetics in Environmental Compartments
The transformation of ceftiofur (B124693) in the environment is governed by several chemical and biological processes, including hydrolysis, photodegradation, and microbial action. usda.goviaea.orgresearchgate.netosti.gov The rate of degradation is highly dependent on the specific environmental matrix and conditions.
Hydrolysis is a significant pathway for the abiotic degradation of ceftiofur. iaea.orgosti.gov The stability of the ceftiofur molecule is highly influenced by pH, with degradation accelerating in neutral to alkaline conditions. oup.comnih.govwiley.commst.dk The β-lactam ring, a core component of the ceftiofur structure, is unstable and susceptible to cleavage, particularly under alkaline conditions. frontiersin.org Studies in aqueous solutions show that the degradation rate is significantly higher at pH 7.4 and most rapid at a pH of 10. oup.comnih.govwiley.com In contrast, the compound is more stable in acidic environments. researchgate.net
The primary degradation product resulting from hydrolysis is desfuroylceftiofur (B1239554) (DFC), which is formed through the cleavage of the thioester bond. usda.govoup.comacs.org The formation of desfuroylceftiofur is greatest at alkaline pH levels. oup.comnih.govwiley.com
| pH | Half-Life (t½) at 22°C | Reference |
| 5 | 100.3 days | iaea.orgosti.govmst.dk |
| 7 | 8.0 days | iaea.orgosti.govmst.dk |
| 9 | 4.2 days | iaea.orgosti.govmst.dk |
| Hydrolysis Half-Life of Ceftiofur at Various pH Levels. |
Ceftiofur is susceptible to degradation upon exposure to light. benthamopenarchives.comresearchgate.netbenthamopen.com Studies have shown that its degradation in aqueous solutions under both UVC (254 nm) and UVA (352 nm) radiation follows first-order kinetics. benthamopenarchives.comresearchgate.net This photolability suggests that appropriate protection from light is necessary during the handling and storage of products containing ceftiofur. benthamopenarchives.comresearchgate.netbenthamopen.com In soils, the presence of light has been found to significantly accelerate the degradation of ceftiofur. researchgate.net
One study noted that after an initial period of photodegradation, the rate of breakdown can become minimal, which may be due to the formation of a protective film from the degradation products themselves. osti.gov The efficiency of photodegradation can be significantly enhanced through the use of photocatalysts. For instance, a CdFe2O4/g-C3N4 hybrid photocatalyst has been shown to effectively degrade ceftiofur sodium under visible light irradiation. sci-hub.se
Biodegradation is a critical mechanism for the breakdown of ceftiofur in the environment, primarily driven by microbial communities in soil and water. usda.govresearchgate.net Research has demonstrated that the sterilization of cattle feces or soil significantly inhibits or prolongs the degradation of ceftiofur, confirming the essential role of microorganisms or their heat-labile substances. iaea.orgresearchgate.netosti.govresearchgate.net Soil microflora, in particular, appears to be the main driver of ceftiofur degradation in the soil matrix. researchgate.net
In environments like recycled water from cattle farms, the transformation of ceftiofur is a combined process of hydrolysis and biodegradation. usda.govacs.org At a temperature of 35°C, biodegradation was found to be the predominant degradation pathway. usda.govacs.org The primary biodegradation mechanism involves the cleavage of the β-lactam ring, leading to the formation of metabolites like Cef-aldehyde. nih.govusda.govacs.org This is distinct from hydrolysis, which primarily cleaves the thioester bond to form desfuroylceftiofur. usda.govacs.org
Specific bacterial species capable of degrading ceftiofur have been identified. Strains from the genera Bacillus and Bacteroides, isolated from bovine intestines, have been shown to inactivate and degrade the antibiotic, likely through the action of multiple β-lactamases. asm.org Furthermore, a strain of Escherichia coli isolated from hog farm fecal samples was capable of completely degrading ceftiofur sodium within 60 hours under optimal conditions. nih.gov Two potential biodegradation pathways have been proposed: one initiated by the hydrolytic breaking of the sulfur-carbon bond, and another involving the enzymatic cleavage of the β-lactam bond. nih.gov
Persistence and Half-Life Determination in Various Matrices
The persistence of ceftiofur, often measured by its half-life (DT50 or t½), varies significantly across different environmental matrices such as soil, manure, and water.
Soil: Ceftiofur generally exhibits low persistence in soils. researchgate.net Reported aerobic degradation half-lives in soil range from as short as 0.76 days to as long as 49 days, depending on the soil type and study conditions. iaea.orgosti.govmst.dkresearchgate.netnaas.org.in For example, one study found half-lives of 22.2, 41.4, and 49.0 days in soils from California, Wisconsin, and Florida, respectively. iaea.orgosti.gov Another reported a half-life of over 49 days in sand compared to 22 days in clay loam. naas.org.in Conversely, a different investigation covering sandy loam, loam, and clay soils found much shorter half-lives, ranging from 0.76 to 4.31 days. researchgate.net
Manure: In animal excreta, ceftiofur degrades rapidly. iaea.orgosti.gov The half-life in fresh cattle feces has been reported as being too rapid to measure. asm.org In a mixture of soil and calf feces, the half-life of ceftiofur metabolites was 2.7 days at 23°C, but this increased to 23.3 days at 4°C, highlighting the strong influence of temperature. researchgate.net
Recycled Water: In aqueous solutions containing recycled water from a cattle farm, degradation half-lives were highly temperature-dependent. usda.govacs.org At 15°C, half-lives ranged from 24 to 41 days, while at 45°C, they decreased to a range of 1.7 to 2.6 days. usda.govacs.org In deionized water, the hydrolysis half-life was 289 days at 15°C, shortening to 5 days at 45°C. researchgate.net
| Matrix | Half-Life (t½ or DT50) | Conditions | Reference |
| Soil | 22.2 - 49.0 days | Aerobic | iaea.orgosti.govmst.dk |
| Soil | 0.76 - 4.31 days | Agricultural soils | researchgate.net |
| Manure (Calf feces & soil mix) | 2.7 days | 23°C | researchgate.net |
| Manure (Calf feces & soil mix) | 23.3 days | 4°C | researchgate.net |
| Recycled Water (1-5% CAFO) | 2.6 - 4.6 days | 35°C | usda.govacs.org |
| Recycled Water (1-5% CAFO) | 1.7 - 2.6 days | 45°C | usda.govacs.org |
| Water (Hydrolysis) | 100.3 days | pH 5, 22°C | iaea.orgosti.govmst.dk |
| Water (Hydrolysis) | 8.0 days | pH 7, 22°C | iaea.orgosti.govmst.dk |
| Summary of Ceftiofur Half-Life in Various Environmental Matrices. |
Influence of Environmental Factors on Degradation
The degradation of ceftiofur hydrochloride is not static but is influenced by a combination of environmental factors.
Temperature: Temperature is a dominant factor, with higher temperatures consistently increasing the rate of degradation across all matrices. wiley.comfrontiersin.orgresearchgate.net Both hydrolysis and biodegradation accelerate with rising temperatures. usda.govacs.orgresearchgate.net Hydrolysis rates increase steadily with temperature, while biodegradation tends to increase rapidly up to an optimal range, generally between 35°C and 45°C, which is conducive for microbial activity. usda.govacs.org
Organic Matter and Microbial Activity: The presence of organic matter, such as in animal manure, significantly enhances degradation. researchgate.netresearchgate.net This effect is largely attributed to the introduction of a large and active microbial population. usda.goviaea.org The rate of biodegradation increases with higher amounts of microbially active material, such as recycled farm water. usda.govacs.org
pH: As detailed previously, pH is a critical factor in the hydrolysis of ceftiofur, with degradation being significantly faster in neutral and especially alkaline conditions compared to acidic ones. iaea.orgosti.govmst.dkfrontiersin.org
Soil Type and Composition: Soil texture can influence persistence, with one study indicating faster degradation in clay loam than in sand. naas.org.in However, other research found no significant difference in degradation rates among sandy loam, loam, and clay soils, suggesting the impact of soil type can be variable. researchgate.net
Occurrence and Distribution in Agro-Environmental Systems
Following administration, a portion of ceftiofur and its metabolites are excreted and enter the environment. nih.gov The primary route into agro-environmental systems is through the land application of animal manure. nih.gov Due to its chemical properties, such as a low octanol-water partition coefficient (Kow), ceftiofur is expected to be mobile and primarily enter the water environment. frontiersin.org Studies on its adsorption characteristics in soil indicate moderate adsorption, which suggests a potential for migration into groundwater. researchgate.net The transport of ceftiofur in soil and porous media can also be influenced by the presence of other materials, such as microplastics, and by the ionic strength of the surrounding water. bohrium.com The widespread use of ceftiofur in veterinary medicine suggests a potential for its residues to contaminate soil and water resources. nih.gov
Advanced Analytical Methodologies for Research
High-Performance Liquid Chromatography (HPLC) Techniques
HPLC is a cornerstone for the analysis of ceftiofur (B124693) hydrochloride. Its adaptability allows for various methods tailored to specific research questions, from quantifying the parent drug in bulk form to detecting its myriad metabolites in biological samples.
The development of robust HPLC methods for ceftiofur hydrochloride quantification involves a meticulous validation process to ensure accuracy and reliability. These methods are typically validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). najah.edusciencepub.net
Several studies have focused on developing and validating HPLC methods for this compound in bulk drug form and pharmaceutical preparations. sciencepub.netresearchgate.net For instance, an isocratic reverse-phase HPLC (RP-HPLC) method was developed to quantify this compound in bulk form. This method demonstrated linearity in the concentration range of 50–150 mg/mL and a mean recovery of 100.02%. researchgate.net Another study developed an isocratic HPLC method for this compound and ceftiofur sodium in injectable suspensions and sterile powder. sciencepub.net This method showed linearity from 0.5–50 µg/mL with a correlation coefficient of 0.9999. sciencepub.net The limit of detection (LOD) for this compound was 0.03 µg/ml, and the limit of quantification (LOQ) was 0.1 µg/ml. sciencepub.net
For veterinary oily suspensions, a rapid and simple liquid chromatographic method was developed and validated. najah.edu This method proved to be linear over the range of 0.01–0.16 mg/ml, with LOD and LOQ values of 0.003 and 0.01 mg/mL, respectively. najah.edu The mean recovery was between 100.1% and 101.3%. najah.edu Similarly, an HPLC assay for quantifying this compound in bubaline plasma was optimized and validated, showing a linearity range of 0.1–10 µg/mL, an LOD of 0.03 µg/mL, and an LOQ of 0.11 µg/mL. scispace.com
A summary of validation parameters from a representative HPLC method for this compound quantification is presented below:
| Validation Parameter | Result |
| Linearity Range | 0.01 - 0.16 mg/ml najah.edu |
| Mean Recovery | 100.1% - 101.3% najah.edu |
| Limit of Detection (LOD) | 0.003 mg/mL najah.edu |
| Limit of Quantification (LOQ) | 0.01 mg/mL najah.edu |
| Precision (RSD%) | < 2% najah.edu |
Ceftiofur is rapidly metabolized in animals, with desfuroylceftiofur (B1239554) (DFC) being the primary active metabolite. usda.gov DFC can form conjugates with molecules like cysteine and glutathione, or bind to proteins. usda.gov Therefore, analytical methods must often account for these various forms to determine the total residue concentration.
A common strategy involves a derivatization step to convert ceftiofur and all its desfuroylceftiofur-related metabolites into a single, stable compound, desfuroylceftiofur acetamide (B32628) (DCA). usda.govtennessee.edutennessee.edu This is typically achieved by cleaving the thioester and disulfide bonds using a reducing agent like dithioerythritol (B556865) (DTE), followed by reaction with iodoacetamide (B48618) to form DCA. usda.govnih.gov This approach allows for the quantification of total ceftiofur-related residues. usda.gov
HPLC methods coupled with this derivatization process have been successfully applied to various biological matrices, including plasma and tissues. tennessee.edunih.gov For instance, an HPLC procedure for determining ceftiofur and its desfuroylceftiofur metabolites in plasma was developed and validated. tennessee.edu This method converts all relevant metabolites to desfuroylceftiofur acetamide for quantification. tennessee.edu The limit of quantitation for this method was 0.1 µg/mL. nih.gov
The specificity of these HPLC assays is crucial, and they are often evaluated against other antibiotics to ensure no interference. nih.gov For example, one validated method for swine tissues was found to be specific for ceftiofur-related metabolites when tested against other commercially available antibiotics for swine. nih.gov
The successful separation of this compound and its derivatives by HPLC depends on carefully optimized chromatographic parameters. Reverse-phase chromatography is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.
Several studies have detailed the specific conditions used for the HPLC analysis of ceftiofur. A frequently used stationary phase is a C18 column. sciencepub.netresearchgate.nettennessee.edu The mobile phase composition is a critical factor influencing separation. Common mobile phases consist of a mixture of an aqueous buffer and an organic solvent, typically acetonitrile (B52724). najah.eduresearchgate.net The pH of the aqueous component is often adjusted to optimize peak shape and retention. najah.eduresearchgate.net
For example, one isocratic RP-HPLC method used a Hypersil BDS C18 column with a mobile phase of 60:40% (v/v) disodium (B8443419) hydrogen orthophosphate buffer (pH 6.8) and acetonitrile, at a flow rate of 1.5 mL/min. researchgate.net Another method employed a phenomix C18 column with a mobile phase of 25:75% (v/v) acetonitrile and phosphate (B84403) buffer (pH 6), at a flow rate of 1.0 mL/min. najah.edu A gradient elution method has also been described, using a mobile phase of 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile. tennessee.edu
UV detection is commonly used for quantification, with the wavelength set at the maximum absorbance of the analyte. For this compound and its derivatives, detection wavelengths of 265 nm, 266 nm, and 292 nm have been reported. researchgate.nettennessee.edunih.gov
A table summarizing typical chromatographic parameters for this compound analysis is provided below:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) researchgate.net | Phenomix C18 (15 cm x 4.5 mm, 5 µm) najah.edu | Symmetry C18 (4.6 x 250 mm, 5 µm) tennessee.edu |
| Mobile Phase | 60:40% (v/v) Disodium hydrogen orthophosphate buffer (pH 6.8) and Acetonitrile researchgate.net | 25:75% (v/v) Acetonitrile and Phosphate buffer (pH 6) najah.edu | Gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile tennessee.edu |
| Flow Rate | 1.5 mL/min researchgate.net | 1.0 mL/min najah.edu | 1.0 ml/min tennessee.edu |
| Detection Wavelength | 292 nm researchgate.net | 292 nm najah.edu | 265 nm tennessee.edu |
| Retention Time | 7.64 minutes researchgate.net | ~3.4 minutes najah.edu | 11.97 minutes tennessee.edu |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
For even greater sensitivity and specificity, particularly in complex biological matrices, researchers turn to liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Ultra-performance liquid chromatography (UHPLC), which uses smaller column particles, offers faster analysis times and improved resolution compared to conventional HPLC. nih.gov
LC-MS/MS and UHPLC-MS/MS are powerful tools for detecting and quantifying trace levels of ceftiofur and its metabolites in challenging samples like animal tissues, milk, and feces. nih.govresearchgate.net The high selectivity of tandem mass spectrometry minimizes interference from endogenous matrix components, which can be a significant issue in less specific methods like HPLC with UV detection. nih.govacs.org
These techniques have been successfully used to develop methods for the determination of ceftiofur residues in various matrices. For example, a UHPLC-MS/MS method was developed for the analysis of cephapirin (B1668819) and ceftiofur in reactor rinse solutions, demonstrating the high sensitivity of the technique with a limit of quantification of 0.4 parts per billion (ppb). nih.gov This method was highly reproducible and accurate for detecting trace amounts of these β-lactam antibiotics. nih.gov
In another study, two (U)HPLC-MS/MS methods were developed and validated for the determination of cefquinome (B211414) and ceftiofur, and ceftiofur residues (as desfuroylceftiofuracetamide), in porcine feces. mdpi.com The matrix-based calibration curve for ceftiofur was linear from 5 ng g−1 to 1000 ng g−1. mdpi.com To ensure the stability of the analytes in the complex fecal matrix, a β-lactamase inhibitor was added to the samples. mdpi.com
The enhanced sensitivity of these methods is crucial for regulatory monitoring and food safety, allowing for the detection of residues at or below maximum residue limits.
A key advantage of LC-MS/MS is its ability to provide structural information, which is invaluable for identifying metabolites. In the mass spectrometer, the parent molecule (precursor ion) is selected and then fragmented to produce characteristic product ions. This fragmentation pattern serves as a molecular fingerprint for identification.
The fragmentation of ceftiofur has been studied to elucidate its structure and identify its metabolites and degradation products. nih.govrsc.org For ceftiofur, the protonated molecule [M+H]⁺ is often observed as the precursor ion. nih.gov The fragmentation of this ion leads to several product ions that can be monitored for quantification and confirmation.
For instance, one study identified the most abundant mass peaks in the MS mode for ceftiofur and its derivatized form, desfuroylceftiofur acetamide (DFCA). nih.gov The ions [M+H]⁺ were at m/z 524.0 for ceftiofur and m/z 487.2 for DFCA. nih.gov By optimizing MS parameters and fragmenting these precursor ions, specific cone voltages and collision energies can be selected for sensitive and specific detection. nih.gov
LC-MS techniques have also been instrumental in identifying novel degradation products of ceftiofur. A study on thermally treated ceftiofur identified a toxic degradation product, CEF-aldehyde (CEF-1), using LC-MS analysis. rsc.org This highlights the capability of mass spectrometry to not only quantify known compounds but also to identify previously unknown substances.
The table below shows the precursor and product ions for ceftiofur and a related metabolite from a representative UHPLC-MS/MS method.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| Ceftiofur | 524.0 | Not specified in provided context |
| Desfuroylceftiofur acetamide (DFCA) | 487.2 | Not specified in provided context |
Spectrophotometric and Immunoassay Methods
Spectrophotometric and immunoassay techniques offer distinct advantages for the detection and quantification of ceftiofur. Spectrophotometry provides a relatively simple and cost-effective approach, while immunoassays are renowned for their high sensitivity and specificity, stemming from the unique interaction between an antibody and its target antigen.
UV-Visible spectrophotometry has been successfully applied to the determination of ceftiofur, often in pharmaceutical-grade substances. These methods are typically based on the principle that the ceftiofur molecule, or a derivative thereof, absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the compound in the solution.
Direct measurement of ceftiofur sodium has been performed at a wavelength of maximum absorbance (λmax) of 292 nm. sciepub.comresearchgate.net This method demonstrated good linearity in the concentration range of 2.5 to 20.0 µg/mL and proved to be a reliable, less time-consuming, and inexpensive alternative to chromatographic analysis for quality control purposes. researchgate.net
For enhanced sensitivity and selectivity, various indirect spectrophotometric methods have been developed. These often involve chemical reactions to produce a colored species that can be measured in the visible range. One approach involves the oxidation of ceftiofur with N-bromosuccinimide (NBS). The unconsumed NBS is then reacted with reagents like a p-N-methylaminophenol (PMAP)-sulfanilamide (SA) mixture or celestine blue to produce a measurable color change. researchgate.netsemanticscholar.org Another method is based on the condensation reaction between the amino group in the thiazolyl moiety of ceftiofur and p-dimethylaminobenzaldehyde (PDAB), which forms a colored azomethine product with a λmax at 540 nm. researchgate.netsemanticscholar.org
| Method Type | Reagents/Principle | Wavelength (λmax) | Linearity Range (µg/mL) | Application | Reference |
| Direct UV | Measurement of ceftiofur sodium in water | 292 nm | 2.5 - 20.0 | Drug substance and sterile powder for injection | researchgate.net |
| Indirect Visible | Oxidation with NBS, reaction of excess NBS with PMAP-SA | 520 nm | 1.0 - 5.0 | Pharmaceutical formulations | researchgate.net |
| Indirect Visible | Oxidation with NBS, reaction of excess NBS with Celestine Blue | 540 nm | 2.0 - 10.0 | Pharmaceutical formulations | researchgate.net |
| Indirect Visible | Condensation with PDAB to form an azomethine product | 540 nm | 20.0 - 100.0 | Pharmaceutical formulations | researchgate.net |
Table 1: Summary of UV-Visible Spectrophotometric Methods for Ceftiofur Analysis.
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), represent a powerful tool for ceftiofur detection in biological and food matrices due to their exceptional sensitivity and high throughput capability. plos.org These assays utilize monoclonal antibodies (mAbs), which are highly specific proteins that bind to a particular epitope on the ceftiofur molecule. quidelortho.com
An indirect competitive ELISA (ic-ELISA) has been developed for the rapid screening of ceftiofur residues in animal-derived foods. nih.govresearchgate.net In this format, a known amount of ceftiofur-protein conjugate is coated onto a microplate well. The sample containing the unknown amount of ceftiofur is added along with a limited amount of a specific monoclonal antibody. The free ceftiofur in the sample competes with the coated ceftiofur for binding to the antibody. After an incubation period, a secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable color. The color intensity is inversely proportional to the concentration of ceftiofur in the sample.
One such study produced a monoclonal antibody, designated 4D5, which showed high affinity for ceftiofur. nih.govresearchgate.net The resulting ic-ELISA had a half-maximal inhibitory concentration (IC50) of 0.78 µg/L for ceftiofur. nih.govresearchgate.net The assay demonstrated low limits of detection (LOD) and quantification (LOQ) in various animal tissues, confirming its suitability for residue analysis. nih.gov Another research effort developed a highly sensitive mAb (1D7) with a detection limit of 0.3 ng/mL for ceftiofur in milk. researchgate.net
| Assay Type | Monoclonal Antibody | IC50 (µg/L) | Limit of Detection (LOD) | Key Findings/Application | Reference |
| ic-ELISA | 4D5 | 0.78 (for Ceftiofur) | 0.12 - 0.19 µg/L (in food samples) | High sensitivity and accuracy for screening ceftiofur residues in animal-derived foods. | nih.govresearchgate.net |
| ic-ELISA | 1D7 | 0.7 ng/mL (in buffer) | 0.3 ng/mL (in buffer) | Highly selective for ceftiofur, applicable for residue testing in milk. | researchgate.net |
| Rapid Test Kit (ELISA-based) | Not specified | Detects ≥ 6 ppb (0.006 µg/mL) | Not specified | Used for on-farm detection of antimicrobials in milk. | avma.org |
Table 2: Characteristics of Monoclonal Antibody-Based Immunoassays for Ceftiofur.
Sample Preparation Techniques for Analytical Research (e.g., Solid Phase Extraction, Derivatization)
Effective sample preparation is a critical prerequisite for the accurate analysis of ceftiofur, especially in complex biological matrices like plasma, milk, and tissue. nih.gov The primary challenges are the inherent instability of the parent drug and its rapid conversion to metabolites, principally desfuroylceftiofur (DFC), which itself is unstable. usda.gov Therefore, analytical procedures universally employ a derivatization step to convert ceftiofur and its active metabolites into a single, stable compound. usda.govscispace.com
The standard derivatization procedure involves two main steps. First, a reduction reaction is performed using an agent like dithioerythritol (DTE) in a buffered solution (typically borate (B1201080) buffer at pH 9). avma.orgusda.govplos.org This cleaves the thioester bond of ceftiofur and breaks disulfide bonds in metabolites, converting them all to the common, unstable intermediate, desfuroylceftiofur (DFC). usda.govactavet.org In the second step, iodoacetamide is added to the reaction mixture. This alkylating agent reacts with the free thiol group on DFC to form desfuroylceftiofur acetamide (DCA), a stable derivative that can be readily quantified by chromatographic methods. usda.govtennessee.edukoreascience.kr
Following derivatization, a cleanup step is often required to remove interfering substances from the sample matrix. Solid Phase Extraction (SPE) is the most commonly used technique for this purpose. researchgate.net The derivatized sample is passed through a cartridge containing a solid sorbent. The analyte of interest (DCA) is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a suitable solvent. Various types of SPE cartridges are used, with Oasis HLB (Hydrophilic-Lipophilic Balanced) and C18 cartridges being frequently reported. usda.govplos.orgkoreascience.kr
| Matrix | Sample Preparation Steps | SPE Cartridge | Analytical Method | Purpose of Study | Reference |
| Bovine/Swine Tissue (Muscle, Kidney) | Homogenization, DTE reduction, Iodoacetamide derivatization | C18, SAX, SCX | UHPLC-UV | Regulatory residue monitoring | usda.gov |
| Bubaline Plasma | Methanol precipitation, DTE reduction, Iodoacetamide derivatization | None (direct injection) | HPLC-UV | Pharmacokinetic analysis | scispace.com |
| Cattle Milk | Skimmed, DTE reduction, Iodoacetamide derivatization | Solid-phase extraction (unspecified) | HPLC | Elimination kinetics study | avma.org |
| Eel, Flatfish, Shrimp | Homogenization, DTE reduction, Iodoacetamide derivatization | Oasis HLB | LC-MS/MS | Residue analysis in fishery products | koreascience.krresearchgate.net |
| Cattle/Swine Feces | Extraction with formic acid, DTE reduction, Iodoacetamide derivatization | Oasis PRiME HLB | HPLC-MS/MS | Quantification and stability analysis | mdpi.com |
| Cattle Milk/Serum | Centrifugation, DTE reduction, Iodoacetamide derivatization | Oasis HLB | HPLC | Elimination kinetics study | plos.org |
Table 3: Summary of Sample Preparation Techniques for Ceftiofur Analysis.
In Vitro and Ex Vivo Antimicrobial Activity Research
Antimicrobial Spectrum and Potency Against Veterinary Pathogens
Ceftiofur (B124693) hydrochloride is a third-generation cephalosporin (B10832234) antibiotic developed for veterinary use, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. europa.eudrugs.comnih.gov Its efficacy has been evaluated against a wide array of pathogens responsible for diseases in various animal species, including cattle, swine, and horses. nih.govresearchgate.netresearchgate.net The primary active metabolite of ceftiofur, desfuroylceftiofur (B1239554), generally exhibits antimicrobial activity comparable to the parent compound, particularly against Gram-negative organisms. nih.govresearchgate.net
Research has consistently shown ceftiofur's potent in vitro activity against key bacteria associated with bovine respiratory disease (BRD), such as Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni. tdl.orgzoetisus.commdpi.com Monitoring programs have indicated that these pathogens remain highly susceptible to ceftiofur, with consistently low minimum inhibitory concentration (MIC) values over many years. tdl.org Similarly, it is active against pathogens causing swine respiratory disease, including Actinobacillus pleuropneumoniae, Pasteurella multocida, and Streptococcus suis. europa.euresearchgate.netnih.gov However, Bordetella bronchiseptica is noted to be inherently insensitive to ceftiofur in vitro. europa.euresearchgate.net
The antibiotic is also effective against bacteria involved in other significant veterinary conditions. These include Escherichia coli, Arcanobacterium pyogenes, and Fusobacterium necrophorum, which are associated with acute post-partum metritis in cattle, as well as pathogens causing bovine foot rot (Fusobacterium necrophorum and Bacteroides spp.). europa.eudrugs.com Studies have also evaluated its activity against various species of Salmonella, staphylococci, and streptococci isolated from different animals. nih.govresearchgate.net While both ceftiofur and its metabolite desfuroylceftiofur are highly active against streptococci, the metabolite shows comparatively less activity against staphylococci. nih.govresearchgate.net
The potency of ceftiofur is typically quantified by determining the MIC, which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC₉₀, the concentration required to inhibit 90% of isolates, is a common metric used to assess in vitro potency against a population of a specific bacterial species.
| Pathogen | Animal Host | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Source |
|---|---|---|---|---|
| Mannheimia haemolytica | Cattle | ≤0.015 - 0.06 | 0.03 | zoetisus.com |
| Pasteurella multocida | Cattle | ≤0.004 - 0.03 | ≤0.004 | tdl.orgzoetisus.com |
| Histophilus somni | Cattle | ≤0.004 - 0.015 | ≤0.004 | tdl.orgzoetisus.com |
| Actinobacillus pleuropneumoniae | Swine | ≤0.03 - 0.12 | ≤0.03 | nih.govresearchgate.net |
| Streptococcus suis | Swine | ≤0.03 - 0.25 | 0.06 | nih.govresearchgate.net |
| Escherichia coli | General | 0.25 - 2.0 | 1.0 | nih.govresearchgate.net |
| Staphylococcus aureus | Cattle | 0.25 - 2.0 | 1.0 | nih.govresearchgate.net |
| Salmonella spp. | General | 0.5 - 2.0 | 1.0 | nih.govresearchgate.net |
Bacteriostatic and Bactericidal Properties
Antibiotics are classified based on their primary mechanism of action as either bacteriostatic, meaning they inhibit bacterial growth and reproduction, or bactericidal, meaning they directly kill the bacteria. youtube.comfoamid.com Ceftiofur hydrochloride is classified as a bactericidal agent. europa.eudrugs.comnih.gov Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. drugs.comnih.govscirp.org This disruption of the cell wall's structural integrity leads to cell lysis and death. scirp.orgscirp.org
The distinction between bacteriostatic and bactericidal activity can be quantified in vitro by comparing the minimum inhibitory concentration (MIC) with the minimum bactericidal concentration (MBC). The MBC is defined as the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. mdpi.comnih.gov An agent is generally considered bactericidal when the MBC is no more than four times the MIC. nih.gov
Studies on ceftiofur have confirmed its bactericidal nature through these metrics. For example, research on Pasteurella multocida showed that the MBC was equal to or only two-fold greater than the MIC, confirming its bactericidal effect against this pathogen. scirp.orgscirp.org Similarly, time-kill curve analyses, which measure the rate of bacterial killing over time, have demonstrated the time-dependent bactericidal action of ceftiofur against pathogens like P. multocida. researchgate.net Ex vivo studies using serum from treated animals further support these findings, showing a strong bactericidal effect against susceptible pathogens. nih.govresearchgate.net
Synergy and Antagonism Studies with Other Antimicrobial Agents
The combination of different antimicrobial agents is a strategy sometimes employed to enhance efficacy, broaden the spectrum of activity, or prevent the emergence of resistance. The interaction between two drugs can be classified as synergistic, additive, indifferent, or antagonistic. mdpi.com Synergy occurs when the combined effect is significantly greater than the sum of the individual effects, while antagonism occurs when one drug reduces the effectiveness of the other. nih.govresearchgate.net These interactions are often evaluated in vitro using the checkerboard microdilution method to calculate the Fractional Inhibitory Concentration Index (FICI). nih.govresearchgate.netnih.gov
Several studies have investigated the in vitro interactions between ceftiofur and other antimicrobials against veterinary pathogens. A study on resistant Escherichia coli found that the combination of ceftiofur and danofloxacin (B54342) had a synergistic effect against 83% of the tested isolates. nih.gov This combination was also found to be bactericidal and significantly reduced the mutant prevention concentration of ceftiofur, suggesting a potential to suppress the development of resistance. nih.gov
Conversely, other combinations may result in different outcomes. Research involving multidrug-resistant P. multocida showed a synergistic effect when ceftiofur was combined with colistin (B93849) sulfate. nih.gov However, the combination of ceftiofur with florfenicol (B1672845) demonstrated an antagonistic effect against an E. coli strain that was sensitive to each drug individually. nih.gov An additive effect, where the combined effect is equal to the sum of the individual effects, was observed when ceftiofur was combined with enrofloxacin (B1671348) against Staphylococcus aureus. nih.gov
| Combination Agent | Target Pathogen | Interaction Effect | FICI Value Interpretation | Source |
|---|---|---|---|---|
| Danofloxacin | Escherichia coli (resistant) | Synergy | ≤ 0.5 | nih.gov |
| Colistin Sulfate | Pasteurella multocida (resistant) | Synergy | ≤ 0.5 | nih.gov |
| Florfenicol | Escherichia coli (sensitive) | Antagonism | > 4.0 | nih.gov |
| Enrofloxacin | Staphylococcus aureus | Additive | > 0.5 and ≤ 1.0 | nih.gov |
| Amoxicillin (B794) | Pasteurella multocida (resistant) | Synergy | ≤ 0.5 | nih.gov |
Biofilm Formation and Ceftiofur Activity
Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which can adhere to biological or non-biological surfaces. Biofilms represent a significant challenge in treating chronic infections because they provide protection for bacteria against host immune defenses and antimicrobial agents. nih.gov
Research into the effect of ceftiofur on biofilm formation has yielded complex results. A study investigating Staphylococcus aureus isolates from bovine intramammary infections found that isolates from cases treated with ceftiofur produced significantly less biofilm in vitro compared to isolates from cases treated with other antibiotics. nih.gov However, the study also revealed a paradoxical effect: the presence of a sub-MIC of ceftiofur significantly increased biofilm production in the majority of these same isolates. nih.gov This suggests that low, non-lethal concentrations of the antibiotic might inadvertently promote the formation of these protective structures in certain bacterial strains. nih.gov
Other research has focused on the genetic response of bacteria within biofilms to antimicrobial treatment. nih.gov Studies have used techniques like real-time PCR to analyze the expression of biofilm-related genes (such as sarA, fnbA, and cidA in S. aureus) following exposure to sub-inhibitory concentrations of various antibiotics. nih.gov While this specific study did not include ceftiofur in its biofilm gene expression analysis, it highlights a key area of research for understanding how antibiotics interact with the complex regulatory networks that govern biofilm formation.
Structure Activity Relationship Sar Studies
Elucidation of Structural Determinants for Antimicrobial Activity
The potent antibacterial action of ceftiofur (B124693) is not the result of a single molecular feature but rather the synergistic contribution of several key structural components. The fundamental framework is the 7-aminocephalosporanic acid (7-ACA) nucleus, which consists of a β-lactam ring fused to a dihydrothiazine ring. researchgate.net This core structure is essential for the mechanism of action, which involves the inhibition of bacterial cell wall synthesis by acylating and inactivating penicillin-binding proteins (PBPs). nih.govnih.govnih.gov
Key determinants of ceftiofur's antimicrobial profile include:
The β-Lactam Ring : This four-membered ring is the pharmacophore of all β-lactam antibiotics. researchgate.netnih.gov Its inherent ring strain makes it susceptible to nucleophilic attack by a serine residue in the active site of PBPs, leading to the ring's opening and irreversible enzyme inhibition. researchgate.net The integrity of this ring is paramount for antibacterial activity.
The C-7 Acylamino Side Chain : This is a critical determinant of the antibacterial spectrum and resistance to β-lactamases. researchgate.net In ceftiofur, this side chain has two important features:
2-amino-1,3-thiazole Ring : The presence of an aminothiazole ring at the C-7 position is a common feature in third-generation cephalosporins and is associated with enhanced activity against Gram-negative bacteria. researchgate.netnih.gov
Methoxyimino Group : The (Z)-methoxyimino moiety provides significant steric hindrance, which protects the adjacent β-lactam ring from hydrolysis by many common β-lactamase enzymes. nih.govresearchgate.net This structural feature is largely responsible for ceftiofur's stability against these bacterial resistance enzymes and contributes to its broad spectrum of activity. nih.govresearchgate.net
Molecular Modifications and Their Impact on Biological Efficacy
Alterations to the ceftiofur molecule can significantly modify its biological efficacy, a principle explored through the synthesis of analogues and complexes.
One of the most significant in-vivo modifications is the metabolic cleavage of the thioester bond at the C-3 position. This biotransformation yields desfuroylceftiofur (B1239554), which itself is a potent antibacterial agent. nih.gov This demonstrates that the furan-2-carbonyl portion is not essential for the core bactericidal activity, which resides in the desfuroylceftiofur moiety. nih.gov
Another area of research involves the complexation of ceftiofur with metal ions. Studies have shown that forming complexes with various divalent and trivalent metals can alter the compound's antibacterial profile. The coordination of metal ions can affect properties like solubility and potentially how the molecule interacts with bacterial targets. rasayanjournal.co.inresearchgate.net Research on ceftiofur hydrochloride complexes with metals such as copper (Cu²⁺), cobalt (Co²⁺), magnesium (Mg²⁺), nickel (Ni²⁺), and calcium (Ca²⁺) has shown varied impacts on its activity against different bacterial strains. rasayanjournal.co.inresearchgate.net For example, Cu²⁺ and Co²⁺ complexes demonstrated the highest activity against Pseudomonas aeruginosa, while Ca²⁺ complexes were most active against Proteus vulgaris. rasayanjournal.co.inresearchgate.net Conversely, complexes with Fe³⁺ and Zn²⁺ were found to be resisted by a majority of the tested bacterial strains. researchgate.net
| Metal Ion | Bacterial Strain | Observed Activity Change | Reference |
|---|---|---|---|
| Cu(II) | Pseudomonas aeruginosa | Highest activity among tested complexes | rasayanjournal.co.inresearchgate.net |
| Co(II) | Pseudomonas aeruginosa | Highest activity among tested complexes | rasayanjournal.co.inresearchgate.net |
| Co(II) | Salmonella typhimurium | Highest activity among tested complexes | rasayanjournal.co.inresearchgate.net |
| Mg(II) | Salmonella typhimurium | Highest activity among tested complexes | rasayanjournal.co.inresearchgate.net |
| Ni(II) | Salmonella typhimurium | Highest activity among tested complexes | rasayanjournal.co.inresearchgate.net |
| Ca(II) | Proteus vulgaris | Highest activity among tested complexes | rasayanjournal.co.inresearchgate.net |
| Fe(III) | Various | Resistance observed in majority of strains | researchgate.net |
| Zn(II) | Various | Resistance observed in majority of strains | researchgate.net |
Correlation Between Chemical Structure and Stability/Degradation Profiles
The chemical structure of this compound dictates its stability and the pathways through which it degrades. The molecule contains several labile points susceptible to chemical breakdown under various conditions, including changes in pH, temperature, and exposure to enzymes. researchgate.netrsc.orgasm.org
The two primary sites of degradation are the β-lactam ring and the C-3 thioester bond. nih.govasm.org
β-Lactam Ring Hydrolysis : Cleavage of the β-lactam ring is a common degradation pathway for all cephalosporins and results in a complete loss of antibacterial activity. nih.gov This hydrolysis can be catalyzed by β-lactamase enzymes produced by bacteria or can occur abiotically in aqueous solutions, particularly under alkaline conditions. researchgate.netasm.org Thermal stress can also induce the cleavage of the β-lactam ring, leading to the formation of degradation products such as CEF-aldehyde (CEF-1). rsc.org
C-3 Side Chain Cleavage : The thioester bond at the C-3 position is readily hydrolyzed, both metabolically in vivo and abiotically in solution, to form desfuroylceftiofur. nih.govmdpi.com While desfuroylceftiofur is an active metabolite, further degradation can occur.
Studies on the stability of ceftiofur sodium have shown that it is most stable in an acidic pH range of 2 to 6. researchgate.net Its degradation in aqueous solution follows first-order kinetics. researchgate.net Temperature is also a critical factor; ceftiofur is a heat-labile compound, and thermal treatment accelerates its degradation. rsc.org For instance, heating ceftiofur at 100°C leads to the formation of CEF-aldehyde as a main degradation product. rsc.org
The salt form of the molecule also influences its stability. Research comparing crystalline ceftiofur free acid with this compound found that the free acid form possesses greater thermal stability. google.com Differential scanning calorimetry showed that the onset temperature for thermal decomposition was significantly higher for the crystalline free acid than for the hydrochloride salt. google.com
| Factor | Structural Site of Action | Key Degradation Product(s) | Impact on Activity | Reference |
|---|---|---|---|---|
| Metabolism (in vivo) / Hydrolysis | C-3 Thioester Bond | Desfuroylceftiofur | Product is an active metabolite | nih.govmdpi.comnih.gov |
| β-Lactamase Enzymes / Alkaline pH | β-Lactam Ring | Various inactive open-ring products | Loss of antibacterial activity | nih.govresearchgate.netasm.org |
| Thermal Stress (e.g., 100°C) | β-Lactam Ring | CEF-aldehyde (CEF-1) | Loss of antibacterial activity | rsc.org |
| Acidic pH (2-6) | Overall Molecule | Minimal degradation | Most stable conditions | researchgate.net |
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying ceftiofur hydrochloride in pharmacokinetic studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) with internal standardization is widely used. The United States Pharmacopeia (USP) outlines protocols for preparing assay and standard solutions, emphasizing strict control of humidity during sample preparation . For example, the assay involves dissolving ceftiofur sodium in an internal standard solution, followed by chromatographic separation and peak response ratio calculations . Validation parameters (accuracy, precision, robustness) must comply with ICH/USP guidelines, with retention times optimized to avoid interference .
Q. How are minimum inhibitory concentration (MIC) values determined for this compound against Staphylococcus aureus isolates?
- Methodological Answer : Broth microdilution assays are employed to determine MIC values. In a study involving 31 Staph. aureus field strains, the MIC₉₀ (concentration inhibiting 90% of strains) was 0.25 μg/mL . Researchers must standardize inoculum density (e.g., 5 × 10⁵ CFU/mL) and use quality-controlled reference strains to ensure reproducibility. Data interpretation should account for clinical breakpoints and bacterial growth conditions.
Q. What pharmacokinetic parameters are critical when evaluating this compound elimination in bovine milk?
- Methodological Answer : Key parameters include elimination half-life (t₁/₂) and time above MIC (t>MIC). After intramammary administration in dairy cows, ceftiofur residues persist in milk for up to 108 hours, with slower elimination in low-production quarters . Studies should stratify subjects by milk yield and measure drug concentrations at intervals (e.g., 24-hour increments) using validated bioanalytical methods.
Advanced Research Questions
Q. How can researchers address variability in drug elimination kinetics between high- and low-milk-producing bovine subjects?
- Methodological Answer : Stratified sampling based on milk yield (low, mid, high) is essential. A study demonstrated that low-production quarters had prolonged t>MIC due to reduced mammary clearance . Statistical models (e.g., mixed-effects pharmacokinetic modeling) can adjust for covariates like milk output and infection status. Sensitivity analyses should evaluate dosing regimens for subpopulations.
Q. What methodological considerations are essential when correlating in vitro anti-inflammatory effects (e.g., cytokine modulation) with antimicrobial efficacy in vivo?
- Methodological Answer : In vitro assays (e.g., RAW 264.7 macrophage models) show this compound downregulates TNF-α, IL-1β, and IL-6 via ERK/p38/JNK pathway inhibition . To link this to in vivo outcomes, researchers should:
- Measure cytokine levels in infected tissues (e.g., uterine or mammary samples) alongside bacterial load.
- Use longitudinal study designs to track immune response dynamics post-treatment.
- Control for confounding factors like host immune status and concurrent therapies.
Q. How should researchers validate chromatographic methods for this compound quantification under varying experimental conditions?
- Methodological Answer : Robustness testing involves varying HPLC parameters (column temperature, flow rate, mobile phase pH). A validated method achieved 0.31% RSD for precision, with linearity across 50–150% of the target concentration . Ruggedness is assessed by inter-laboratory comparisons, while stability studies (e.g., freeze-thaw cycles) ensure sample integrity.
Q. What strategies reconcile discrepancies between in vitro susceptibility data and clinical treatment outcomes in mastitis models?
- Methodological Answer : Integrate MIC data with pharmacokinetic/pharmacodynamic (PK/PD) indices. For instance, even if MIC₉₀ is low (0.25 μg/mL), prolonged t>MIC in low-production cows may still result in residue violations . Use Monte Carlo simulations to predict efficacy probabilities and adjust dosing based on localized drug distribution (e.g., mammary tissue penetration).
Q. How can researchers ensure compound stability and purity in long-term storage for experimental use?
- Methodological Answer : USP guidelines recommend storing this compound in airtight, light-resistant containers at 0–6°C . Regular stability testing via HPLC or mass spectrometry is critical. For purity, confirm compliance with pharmacopeial specifications (844–956 mg ceftiofur per mg of hydrochloride salt, anhydrous basis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
